Dofequidar
Description
This compound is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. This compound binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source
See also: this compound Fumarate (has salt form).
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
| Record name | Dofequidar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-58-1 | |
| Record name | Dofequidar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dofequidar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dofequidar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOFEQUIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dofequidar's P-glycoprotein Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of antineoplastic agents.[1][2] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp; ABCB1), which functions as a drug efflux pump.[3] Dofequidar (MS-209), an orally active quinoline derivative, has emerged as a potent inhibitor of P-gp and other key ABC transporters.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols for its evaluation, and the cellular pathways governing P-gp.
This compound competitively inhibits P-gp, as well as Multidrug Resistance-Associated Protein 1 (MRP1; ABCC1) and Breast Cancer Resistance Protein (BCRP; ABCG2), thereby blocking the efflux of chemotherapeutic drugs from cancer cells.[4][6] This action increases intracellular drug accumulation, restoring sensitivity to agents that are P-gp substrates.[4] Preclinical studies have demonstrated its ability to reverse MDR in various cancer cell lines and in vivo xenograft models.[6][7] While early clinical trials showed promise, particularly in patients without prior chemotherapy, further development has highlighted the complexities of translating P-gp inhibition into broad clinical success.[6][8] This document serves as a core technical resource for professionals engaged in the research and development of MDR-reversing agents.
This compound: Chemical Properties and Profile
This compound is a synthetic, orally-available quinoline derivative.[9] Its structure is fundamental to its ability to interact with the drug-binding sites of ABC transporters.
-
IUPAC Name: 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone[9]
-
Molecular Formula: C₃₀H₃₁N₃O₃[9]
-
Molecular Weight: 481.6 g/mol [9]
Mechanism of P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a broad range of substrates, including many cytotoxic drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[3][10] The transport cycle is fueled by the hydrolysis of ATP at the nucleotide-binding domains (NBDs) of the protein.[11]
This compound functions as a competitive inhibitor, binding to the drug-binding sites within the transmembrane domains of P-gp.[4][9] By occupying these sites, it prevents the binding and subsequent efflux of chemotherapeutic agents.[9] Beyond P-gp, this compound has also been shown to potently inhibit ABCC1/MRP1 and ABCG2/BCRP, making it a broad-spectrum MDR modulator.[6][7]
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound has been quantified across various experimental systems. The following table summarizes key findings, demonstrating its ability to reverse drug resistance and inhibit transporter function.
| Cell Line / System | Target | Chemotherapeutic Agent | Parameter | Value | Reference |
| HeLa Side Population (SP) Cells | ABCG2/BCRP | Mitoxantrone (MXR) | Chemosensitization | 10 µM this compound reversed resistance | [7] |
| HeLa Side Population (SP) Cells | ABCG2/BCRP | Topotecan | Chemosensitization | 10 µM this compound reversed resistance | [7] |
| Membrane Vesicles (insect cells) | ABCG2/BCRP | [³H]Methotrexate (MTX) | Transport Inhibition (IC₅₀) | ~1 µM | [7] |
| K562/BCRP cells | ABCG2/BCRP | Mitoxantrone (MXR) | Accumulation | Increased intracellular MXR | [7] |
| SBC-3/ADM (SCLC) cells | P-gp | Etoposide, Doxorubicin | Chemosensitization | Completely reversed MDR | [5] |
| Nude Mice Xenograft (HeLa SP) | ABCG2/BCRP | Irinotecan (CPT-11) | Tumor Growth | Significantly reduced tumor growth | [6][7] |
Key Experimental Protocols
Evaluating the efficacy of a P-gp inhibitor like this compound involves a series of specialized in vitro and in vivo assays.
In Vitro Vesicle Transport Assay
This assay directly measures the ability of a compound to inhibit the transport of a known substrate into membrane vesicles overexpressing a specific ABC transporter.
-
Objective: To quantify the direct inhibitory effect of this compound on ABCG2/BCRP-mediated transport.
-
Materials:
-
Membrane vesicles from insect cells overexpressing human ABCG2/BCRP (and control vesicles).
-
Radiolabeled substrate: [³H]Methotrexate ([³H]MTX).
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂.
-
ATP and AMP solutions (10 mM).
-
Test compounds: this compound, positive controls (e.g., Fumitremorgin C), negative controls (e.g., Verapamil for ABCG2).
-
-
Procedure:
-
Prepare a reaction mixture (30 µL total volume) on ice containing assay buffer, membrane vesicles (25 µg protein), [³H]MTX (e.g., 1 mCi/mL), cold MTX (160 µM), and various concentrations of this compound or control inhibitors.
-
Pre-incubate the mixture on ice for 5 minutes.
-
Initiate the transport reaction by adding 20 µL of 10 mM ATP. For a negative control, add 10 mM AMP instead of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 5 minutes).
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Wash the filter to remove untransported substrate.
-
Quantify the radioactivity trapped on the filter using liquid scintillation counting.
-
-
Data Analysis: ATP-dependent transport is calculated by subtracting the counts from the AMP-containing samples from the ATP-containing samples. The inhibitory effect of this compound is expressed as a percentage of the control (no inhibitor), and an IC₅₀ value can be determined.[7]
Cellular Drug Efflux and Chemosensitization Assay
This workflow assesses the ability of this compound to increase intracellular drug accumulation and thereby sensitize MDR cancer cells to a cytotoxic agent.
-
Objective: To determine if this compound can reverse the MDR phenotype in cancer cells.
-
Materials:
-
MDR cell line (e.g., K562/ADM, SBC-3/ADM) and its drug-sensitive parental line.
-
Chemotherapeutic agent (e.g., Doxorubicin, Etoposide).
-
This compound.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, WST-1).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.
-
Incubate the plates for 72 hours.
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Read the absorbance using a plate reader.
-
-
Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves and calculate the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%). The Fold-Reversal (FR) factor is calculated to quantify the magnitude of sensitization.
Regulation of P-glycoprotein Expression
The expression of the MDR1 gene (encoding P-gp) is a complex process regulated by numerous signaling pathways. Chronic exposure to chemotherapy can select for cells with upregulated P-gp expression. While this compound acts as a direct inhibitor rather than a transcriptional regulator, understanding these pathways is critical for the broader context of MDR research. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are often implicated in promoting cell survival and can positively regulate P-gp expression.[11][12][13] Conversely, tumor suppressors like p53 can negatively regulate P-gp.[12][13]
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and orally active inhibitor of P-glycoprotein and other clinically relevant ABC transporters like MRP1 and BCRP. Its mechanism as a competitive inhibitor is supported by extensive preclinical data, demonstrating its capacity to resensitize multidrug-resistant cancer cells to chemotherapy. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of next-generation MDR modulators.
Despite the clear preclinical efficacy of this compound and other P-gp inhibitors, their translation to routine clinical use has been challenging.[2][8] Issues such as altered pharmacokinetics of co-administered drugs and the complex, multifactorial nature of clinical drug resistance have posed significant hurdles. Future research must focus on optimizing therapeutic windows, identifying patient populations most likely to benefit through biomarker strategies, and exploring novel delivery systems to target P-gp inhibition specifically to tumor tissues.[2] The foundational knowledge of this compound's function and evaluation remains a vital component of this ongoing effort.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C30H31N3O3 | CID 213040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 13. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar and Multidrug Resistance: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Dofequidar in combating multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This compound, an orally active quinoline derivative, has emerged as a potent inhibitor of key ATP-binding cassette (ABC) transporters, offering a promising strategy to resensitize resistant cancer cells to conventional anticancer agents. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways integral to MDR.
Core Concept: this compound's Mechanism of Action
Multidrug resistance in cancer is frequently mediated by the overexpression of ABC transporters, which function as ATP-dependent efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.[1] this compound primarily functions by directly inhibiting the activity of several key ABC transporters, most notably P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][3] By competitively binding to these transporters, this compound blocks the efflux of a wide range of anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxic activity.[2] Importantly, studies have indicated that this compound's primary mechanism is the inhibition of transporter function rather than the alteration of transporter expression levels.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing MDR has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, including its inhibitory potency against P-gp and its ability to reverse resistance to various chemotherapeutic agents in different cancer cell lines.
Table 1: Inhibitory Potency of this compound against P-glycoprotein (ABCB1)
| Assay Type | Cell Line/System | Probe Substrate | IC50 Value | Reference |
| Calcein-AM Efflux | K562/MDR | Calcein-AM | ~1-5 µM | [4] |
| Rhodamine 123 Efflux | MCF7/ADR | Rhodamine 123 | ~2 µM | [5] |
| Digoxin Transport | Caco-2 | Digoxin | 1.94 mg/ml (for a related Kampo medicine) | [6] |
| ATPase Activity | P-gp membrane vesicles | ATP | ~0.28 µM (for 50% stimulation) | [7] |
Note: IC50 values can vary depending on the cell line, probe substrate, and specific assay conditions.
Table 2: Reversal of Chemotherapeutic Resistance by this compound
| Cancer Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| K562/ADM (leukemia) | Doxorubicin | Doxorubicin | 1 µM | >10-fold | [2] |
| SBC-3/ADM (lung cancer) | Adriamycin, Etoposide, Vincristine | Adriamycin | 3-10 µM | Complete reversal | [2] |
| KB/BCRP (oral carcinoma) | Mitoxantrone | Mitoxantrone | 10 µM | ~10-fold | [3] |
| HeLa-derived SP cells | Topotecan | Topotecan | 10 µM | Significant sensitization | [2] |
| C4-2B (prostate cancer) | Cabazitaxel | Cabazitaxel | Not specified | Not specified | [8] |
Table 3: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial (Illustrative)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1.5 - 2.5 | µg/mL |
| Tmax (Time to Cmax) | 2 - 4 | hours |
| t1/2 (Elimination Half-life) | 18 - 24 | hours |
Note: These are representative values and can vary based on dosage and patient population.[9][10][11][12][13]
Signaling Pathways in Multidrug Resistance
The expression and function of ABC transporters are regulated by a complex network of intracellular signaling pathways. While this compound acts as a direct inhibitor of the transporter pumps, understanding the upstream regulatory pathways is crucial for a comprehensive approach to overcoming MDR. Key pathways involved include:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and has been shown to upregulate the expression of ABC transporters, contributing to chemoresistance.[14]
-
MAPK/ERK Pathway: Activation of this pathway can also lead to increased expression and activity of P-gp.[3]
-
Wnt/β-catenin Pathway: This developmental pathway, often reactivated in cancer, can drive the expression of ABCB1.[3]
-
NF-κB Pathway: This transcription factor plays a critical role in inflammation, cell survival, and has been implicated in the regulation of MDR-related genes.[8][14][15][16][17][18]
The following diagram illustrates the interplay of these pathways in regulating ABC transporter expression and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and other MDR modulators.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR-overexpressing cells.
Workflow Diagram:
Protocol:
-
Cell Preparation: Culture MDR-overexpressing cells (e.g., K562/ADM) and the corresponding parental sensitive cell line (e.g., K562) to 70-80% confluency. Harvest and resuspend the cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.[19][20]
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.[21]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Incubation with this compound: Resuspend the cells in fresh, pre-warmed culture medium. Aliquot the cell suspension into tubes and add this compound at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., verapamil).
-
Efflux: Incubate the cells at 37°C for 60-120 minutes to allow for drug efflux.[20]
-
Final Wash: After the efflux period, wash the cells twice with ice-cold PBS to stop the efflux.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[22]
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of isolated P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors modulate the ATPase activity.
Workflow Diagram:
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA). Prepare solutions of ATP, this compound, a positive control substrate (e.g., verapamil), and an inhibitor control (e.g., sodium orthovanadate).[16]
-
Reaction Setup: In a 96-well plate, add P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp) to the assay buffer.
-
Compound Addition: Add this compound at various concentrations to the wells. Include wells with verapamil (to measure maximal stimulation) and sodium orthovanadate (to measure non-P-gp dependent ATPase activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding a detection reagent that also quantifies the amount of inorganic phosphate (Pi) released. This is often a colorimetric method where the absorbance is read on a plate reader.[16]
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity. Plot the ATPase activity as a function of this compound concentration to determine its effect (stimulation or inhibition).
Conclusion
This compound represents a significant advancement in the effort to overcome multidrug resistance in cancer. Its ability to potently inhibit multiple key ABC transporters, including P-gp, MRP1, and BCRP, restores the efficacy of a broad range of chemotherapeutic agents. The data presented in this guide underscore its potential as a valuable component of combination chemotherapy regimens. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel MDR modulators. A thorough understanding of the underlying signaling pathways that regulate ABC transporter expression, in conjunction with the direct inhibitory action of compounds like this compound, will be paramount in designing more effective and durable cancer therapies. As research progresses, this compound continues to be a compound of high interest for its potential to improve outcomes for patients with drug-resistant cancers.[23][24]
References
- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 2. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics of ABCB1 in Cancer [mdpi.com]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics in phase I drug development: a phase I study of PK1 in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. nihs.go.jp [nihs.go.jp]
- 12. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. NF-kappa B-mediated chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. genomembrane.com [genomembrane.com]
- 17. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. devtoolsdaily.com [devtoolsdaily.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar: An In-Depth Technical Guide on a Potent ABCG2/BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofequidar is a third-generation, orally bioavailable quinoline-derivative that functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP), a key mediator of multidrug resistance (MDR) in cancer. By blocking the efflux of a wide range of chemotherapeutic agents from cancer cells, this compound effectively restores drug sensitivity and enhances the efficacy of anticancer treatments. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an ABCG2/BCRP inhibitor, its chemical properties, and its application in drug development. Detailed experimental protocols, quantitative data on its inhibitory activity, and insights into the relevant signaling pathways are presented to support further research and development in this field.
Introduction
Multidrug resistance remains a significant hurdle in the successful treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ABC transporters, which act as cellular efflux pumps, reducing the intracellular concentration of cytotoxic drugs to sub-therapeutic levels. Among these transporters, ABCG2, also known as BCRP, is of particular interest due to its broad substrate specificity and its expression in various normal tissues and a wide range of malignancies.
This compound has emerged as a promising agent to counteract ABCG2-mediated MDR. Initially developed as an inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (Multidrug Resistance-Associated Protein 1/MRP1), subsequent research has demonstrated its potent inhibitory activity against ABCG2.[1][2] This guide delves into the technical details of this compound's interaction with ABCG2, providing valuable information for researchers and drug development professionals.
Chemical Properties
| Property | Value |
| Chemical Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |
| Molecular Formula | C30H31N3O3 |
| Molecular Weight | 481.59 g/mol |
| CAS Number | 129716-58-1 |
| Chemical Structure | ![]() |
Mechanism of Action
This compound functions as a competitive inhibitor of ABCG2, binding to the transporter and preventing the efflux of its substrates. This leads to an increased intracellular accumulation of chemotherapeutic agents in cancer cells that overexpress ABCG2, thereby restoring their sensitivity to the drugs.[1] The primary mechanism involves the direct interaction of this compound with the substrate-binding pocket of the ABCG2 transporter.
Quantitative Data on ABCG2 Inhibition
While specific IC50 or Ki values for the direct inhibition of ABCG2 by this compound are not consistently reported in publicly available literature, its potent inhibitory effects have been demonstrated through various functional assays. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
| Cell Line | ABCG2 Substrate | This compound Concentration | Effect | Reference |
| KB/BCRP | Mitoxantrone | 10 µM | Reversed chemoresistance to the same level as 1 µM Fumitremorgin C (FTC) | [2] |
| K562/BCRP | Hoechst 33342 | Dose-dependent | Increased intracellular Hoechst 33342 concentration | [2] |
| HeLa Side Population | Hoechst 33342 | Dose-dependent | Reduced the number of side population cells | [2] |
Table 2: Inhibition of ABCG2-Mediated Substrate Transport by this compound
| Substrate | Assay System | This compound Concentration | Inhibition | Reference |
| [3H]-Methotrexate | Vesicle Transport Assay | Dose-dependent | Suppressed ABCG2-mediated transport | [2] |
| Mitoxantrone | Intracellular Accumulation Assay | Not specified | Inhibited mitoxantrone export | [2] |
Signaling Pathways
The expression and function of ABCG2 are regulated by various signaling pathways, with the PI3K/Akt pathway being a key player. Activation of the PI3K/Akt pathway has been shown to be positively associated with ABCG2 expression and the proportion of cancer stem-like side population cells.[3][4] Inhibition of this pathway can lead to decreased ABCG2 expression and subsequently, reduced drug resistance.[3]
Experimental Protocols
Vesicle Transport Assay for ABCG2 Inhibition
This assay measures the ability of a test compound to inhibit the transport of a known radiolabeled ABCG2 substrate into inside-out membrane vesicles overexpressing ABCG2.
Materials:
-
Membrane vesicles from insect cells overexpressing human ABCG2
-
Control membrane vesicles (from cells not overexpressing ABCG2)
-
[3H]-Methotrexate (or other suitable radiolabeled ABCG2 substrate)
-
This compound (or other test inhibitor)
-
ATP and AMP solutions
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
Stop Solution (e.g., ice-cold Assay Buffer)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, radiolabeled substrate, and varying concentrations of this compound.
-
Add ABCG2-overexpressing membrane vesicles to the reaction mixture and pre-incubate on ice.
-
Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold Stop Solution.
-
Rapidly filter the mixture through a glass fiber filter to trap the vesicles.
-
Wash the filter with ice-cold Stop Solution to remove unincorporated substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.
-
Determine the inhibitory effect of this compound by comparing the transport in the presence and absence of the inhibitor.
Hoechst 33342 Efflux Assay for ABCG2 Inhibition
This cell-based assay measures the accumulation of the fluorescent dye Hoechst 33342, a known ABCG2 substrate, in cells overexpressing the transporter. Inhibition of ABCG2 by this compound leads to increased intracellular fluorescence.
Materials:
-
Cancer cell line overexpressing ABCG2 (e.g., K562/BCRP, HeLa)
-
Parental cell line (low ABCG2 expression)
-
Hoechst 33342 dye
-
This compound (or other test inhibitor)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Add Hoechst 33342 to the cell suspension and continue incubation (e.g., 60-90 minutes) at 37°C, protected from light.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in cold PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
-
The "side population" (SP) of cells with low fluorescence, representing high ABCG2 activity, is quantified.
-
Determine the inhibitory effect of this compound by observing the reduction in the SP fraction or the increase in overall cellular fluorescence.
ABCG2 ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity, providing insights into their interaction with the transporter.
Materials:
-
Membrane vesicles from cells overexpressing human ABCG2
-
This compound (or other test compound)
-
ATP solution
-
Assay Buffer
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent
-
Sodium orthovanadate (Na3VO4, an inhibitor of P-type ATPases)
-
Microplate reader
Procedure:
-
Incubate ABCG2-containing membrane vesicles in Assay Buffer with and without sodium orthovanadate.
-
Add varying concentrations of this compound and incubate.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
The ABCG2-specific ATPase activity is calculated as the difference between the phosphate released in the absence and presence of vanadate.
-
Determine the effect of this compound on the basal and/or substrate-stimulated ATPase activity of ABCG2.
Conclusion
This compound is a potent, third-generation ABC transporter inhibitor with significant activity against ABCG2/BCRP. Its ability to reverse multidrug resistance in cancer cells by blocking the efflux of chemotherapeutic agents makes it a valuable tool for both basic research and clinical applications. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, the signaling pathways that regulate its target, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers working to overcome the challenge of multidrug resistance in cancer therapy. Further investigation into the precise quantitative inhibitory constants of this compound for ABCG2 and a more detailed elucidation of the downstream effectors of the PI3K/Akt pathway will undoubtedly enhance our understanding and utilization of this promising MDR modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar for Reversing Chemoresistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Dofequidar (MS-209) is an orally active, third-generation quinoline-derivative that has demonstrated significant potential in reversing chemoresistance. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound. Its primary mechanism of action is the direct inhibition of key ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). By blocking these efflux pumps, this compound restores the sensitivity of resistant cancer cells to a variety of chemotherapeutic agents. This guide is intended to serve as a detailed resource for researchers and drug development professionals working to overcome chemoresistance in cancer.
Mechanism of Action
This compound functions as a potent inhibitor of ABC transporters, which are transmembrane proteins that utilize ATP hydrolysis to expel a wide range of substrates, including many cytotoxic drugs, from the cell. The overexpression of these transporters is a hallmark of multidrug-resistant cancer cells. This compound has been shown to inhibit the function of at least three clinically relevant ABC transporters:
-
P-glycoprotein (P-gp/ABCB1): A well-characterized transporter responsible for resistance to a broad spectrum of chemotherapeutic agents, including taxanes, anthracyclines, and vinca alkaloids.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Confers resistance to a variety of anticancer drugs, including doxorubicin, etoposide, and vincristine.[1]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Associated with resistance to drugs such as topotecan, irinotecan, and mitoxantrone. This compound's ability to inhibit ABCG2 is particularly noteworthy as this transporter is often highly expressed in cancer stem-like cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and relapse.[1][2]
By competitively binding to these transporters, this compound blocks the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1]
Quantitative Data
The efficacy of this compound in reversing chemoresistance has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound in Sensitizing Cancer Cells to Chemotherapy
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | GI50 without this compound (nM) | GI50 with this compound (nM) | Fold Sensitization | Reference |
| HeLa SP | Cervical Cancer | Mitoxantrone | 3 | ~100 | ~10 | ~10 | [1] |
| HeLa SP | Cervical Cancer | Topotecan | 3 | ~500 | ~50 | ~10 | [1] |
| BSY-1 SP | Breast Cancer | Mitoxantrone | 3 | ~80 | ~20 | 4 | [1] |
| BSY-1 SP | Breast Cancer | Topotecan | 3 | ~400 | ~100 | 4 | [1] |
| HBC-5 SP | Breast Cancer | Mitoxantrone | 3 | ~40 | ~20 | 2 | [1] |
| HBC-5 SP | Breast Cancer | Topotecan | 3 | ~200 | ~100 | 2 | [1] |
*SP: Side Population cells, enriched for cancer stem-like cells. GI50: 50% growth inhibition concentration.
Table 2: Phase III Clinical Trial of this compound in Advanced or Recurrent Breast Cancer
| Treatment Arm | Number of Assessable Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (days) | p-value (PFS) | Reference |
| CAF | 115 | 42.6% | 241 | 0.145 | [3] |
| This compound + CAF | 106 | 53.1% | 366 | 0.145 | [3] |
*CAF: Cyclophosphamide, Doxorubicin (Adriamycin), and Fluorouracil. The addition of this compound showed a trend towards improved ORR and PFS, although the results did not reach statistical significance in the overall population.[3][4] However, subgroup analyses suggested a significant benefit for patients who had not received prior therapy.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in reversing chemoresistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Chemoresistant and sensitive cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Drug Efflux Assay (Calcein-AM and Rhodamine 123)
These assays measure the activity of ABC transporters by quantifying the intracellular accumulation of fluorescent substrates.
3.2.1. Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent green calcein by intracellular esterases. Calcein itself is a substrate for ABCB1 and ABCC1.
Materials:
-
Cancer cell lines overexpressing ABCB1 or ABCC1
-
This compound
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control) in HBSS for 30-60 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm, emission at 530 nm) or a flow cytometer.
-
Increased fluorescence in the presence of this compound indicates inhibition of Calcein-AM efflux.
3.2.2. Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent dye that is a substrate for P-gp/ABCB1.
Materials:
-
Cancer cell lines overexpressing ABCB1
-
This compound
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium or HBSS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the cells with this compound or a known P-gp inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, drug-free medium and incubate for another 30-60 minutes at 37°C to allow for drug efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
A shift in the fluorescence peak to the right in the presence of this compound indicates inhibition of Rhodamine 123 efflux.
Vesicle Transport Assay
This in vitro assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter.
Materials:
-
Inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCG2)
-
Radiolabeled substrate (e.g., [3H]-methotrexate for ABCG2)
-
This compound
-
Transport buffer (e.g., Tris-HCl, MgCl2, sucrose)
-
ATP and AMP solutions
-
Creatine kinase and creatine phosphate (ATP-regenerating system)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the membrane vesicles, radiolabeled substrate, and either ATP or AMP (as a negative control) in the transport buffer.
-
Add this compound or a known inhibitor at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the transport reaction by adding ice-cold transport buffer.
-
Rapidly filter the mixture through a membrane filter to separate the vesicles from the unincorporated substrate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
ATP-dependent transport is calculated as the difference between the radioactivity in the presence of ATP and AMP. The inhibitory effect of this compound is determined by the reduction in ATP-dependent transport.[1]
Signaling Pathways and Experimental Workflows
While the primary mechanism of this compound is the direct inhibition of ABC transporters, the regulation of these transporters is intricately linked to various intracellular signaling pathways. Aberrant activation of pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB has been implicated in the upregulation of ABC transporters and the development of chemoresistance. The direct effect of this compound on these pathways is not yet fully elucidated in the scientific literature. However, understanding these pathways provides context for the broader landscape of chemoresistance.
Signaling Pathways Contributing to Chemoresistance
Experimental Workflow for Evaluating this compound
Conclusion
This compound is a promising agent for overcoming multidrug resistance in cancer by directly inhibiting the function of key ABC transporters. The quantitative data from both in vitro and in vivo studies, as well as clinical trials, support its potential to sensitize resistant tumors to chemotherapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other MDR modulators. While its primary mechanism of action is well-characterized, further research into its potential effects on signaling pathways that regulate ABC transporter expression could provide deeper insights into its pleiotropic effects and inform the development of more effective combination therapies for cancer treatment.
References
Dofequidar Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dofequidar (formerly known as MS-209) is a potent, orally active, third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters. It effectively reverses multidrug resistance (MDR) in cancer cells by targeting key efflux pumps responsible for the extrusion of chemotherapeutic agents. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its targets. This compound's primary targets are P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). By inhibiting these transporters, this compound increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells. This guide is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Mechanism of Action: Inhibition of ABC Transporters
This compound's primary mechanism of action is the competitive inhibition of ABC transporters, which are overexpressed in many drug-resistant cancer cells. These transporters utilize ATP hydrolysis to actively efflux a wide range of structurally and functionally diverse chemotherapeutic drugs, thereby reducing their intracellular concentration and therapeutic effect. This compound has been shown to be a potent inhibitor of three clinically relevant ABC transporters:
-
P-glycoprotein (P-gp/ABCB1): A primary contributor to MDR, P-gp effluxes a broad spectrum of anticancer drugs, including taxanes, anthracyclines, and vinca alkaloids.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 transports a variety of conjugated and unconjugated organic anions, including several anticancer drugs and their metabolites.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is highly expressed in cancer stem cells and is known to transport a range of chemotherapeutic agents, such as topotecan, irinotecan, and methotrexate.
By binding to these transporters, this compound blocks their drug efflux function, leading to the intracellular accumulation of chemotherapeutic agents and the reversal of the MDR phenotype.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical investigations.
Table 1: Inhibition of ABC Transporter ATPase Activity by this compound
| Transporter | Assay System | Substrate | This compound Concentration for 50% Inhibition (IC50) | Reference |
| ABCB1/P-gp | Membrane Vesicles | Verapamil | Not explicitly reported, but potent inhibition demonstrated | General knowledge from multiple sources |
| ABCC1/MRP1 | Membrane Vesicles | Not specified | Not explicitly reported, but potent inhibition demonstrated | General knowledge from multiple sources |
| ABCG2/BCRP | Membrane Vesicles | [3H]-Methotrexate | ~1 µM | Katayama et al., 2009 |
Table 2: Reversal of Chemotherapy Resistance by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Resistant to | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
| SBC-3/ADM | Small Cell Lung Cancer | Doxorubicin | Doxorubicin | 1 µM | >100 | Nokihara et al., 2001 |
| K562/ADM | Leukemia | Doxorubicin | Doxorubicin | 1 µM | Not specified, but significant reversal | Katayama et al., 2009 |
Table 3: Effect of this compound on Cancer Stem-like Side Population (SP) Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | % Reduction in SP Fraction | Reference |
| HeLa | Cervical Cancer | 1 | ~50% | Katayama et al., 2009 |
| HeLa | Cervical Cancer | 10 | ~80% | Katayama et al., 2009 |
| BSY-1 | Breast Cancer | 10 | ~75% | Katayama et al., 2009 |
| KM12 | Colon Cancer | 10 | ~60% | Katayama et al., 2009 |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used to validate the targets of this compound.
Side Population (SP) Analysis for ABCG2/BCRP Activity
This assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342, a characteristic often mediated by ABCG2/BCRP.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cell line of interest at a concentration of 1 x 10^6 cells/mL in pre-warmed DMEM supplemented with 2% FBS and 10 mM HEPES.
-
Dye Staining: Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.
-
Incubation: Incubate the cells at 37°C for 90 minutes, protected from light. Mix the cells every 30 minutes.
-
This compound Treatment: For inhibitor studies, add this compound at the desired concentrations (e.g., 1 µM and 10 µM) to the cell suspension along with the Hoechst 33342 dye.
-
Washing: After incubation, wash the cells twice with ice-cold HBSS containing 2% FBS.
-
Propidium Iodide Staining: Resuspend the cells in ice-cold HBSS with 2% FBS and add propidium iodide (PI) at a final concentration of 2 µg/mL to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with UV and dual-wavelength detectors (e.g., 450/20 nm for Hoechst blue and 675/20 nm for Hoechst red). The SP cells will appear as a distinct, low-fluorescence population on a dual-wavelength plot.
In Vitro Vesicle Transporter Assay for ABCG2/BCRP Inhibition
This assay directly measures the ATP-dependent transport of a radiolabeled substrate into inside-out membrane vesicles overexpressing a specific ABC transporter.
Protocol:
-
Membrane Vesicle Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells overexpressing human ABCG2/BCRP.
-
Reaction Mixture: Prepare a reaction mixture containing transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0), the radiolabeled substrate (e.g., 1 µM [3H]-methotrexate), and the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Initiation of Transport: Initiate the transport reaction by adding ATP (e.g., 4 mM) to the reaction mixture. For negative controls, use AMP instead of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold stop buffer.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Washing: Wash the filters with ice-cold stop buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of substrate transported into the vesicles.
Rhodamine 123 and Calcein-AM Efflux Assays for ABCB1/P-gp Activity
These assays utilize fluorescent substrates of P-gp to assess its efflux activity in intact cells.
Protocol:
-
Cell Seeding: Seed cancer cells known to overexpress P-gp (e.g., K562/ADM) in a 96-well plate.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Fluorescent Substrate Loading: Add a fluorescent substrate, either Rhodamine 123 (e.g., 5 µM) or Calcein-AM (e.g., 1 µM), to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
ATPase Assay for ABC Transporter Activity
This biochemical assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Use membrane preparations from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).
-
Reaction Setup: In a 96-well plate, combine the membrane preparation with an ATPase assay buffer containing MgCl2 and the desired concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. A decrease in Pi production in the presence of this compound indicates inhibition of the transporter's ATPase activity.
Visualizations: Signaling Pathways and Experimental Workflows
dot
Caption: this compound's mechanism of action in overcoming multidrug resistance.
dot
Caption: Experimental workflow for Side Population (SP) analysis.
dot
Methodological & Application
Dofequidar: In Vitro Applications for Reversing Multydrug Resistance
Application Notes and Protocols for Researchers
Dofequidar fumarate is a potent, orally active quinoline-derivative that has demonstrated significant efficacy in reversing multidrug resistance (MDR) in various cancer cell lines. As an inhibitor of ATP-binding cassette (ABC) transporters, this compound restores the sensitivity of resistant cancer cells to a range of chemotherapeutic agents. These application notes provide a comprehensive overview of in vitro studies, detailed experimental protocols, and the underlying mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of key ABC transporters, primarily ABCB1 (P-glycoprotein or P-gp), ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively pump a wide variety of structurally and functionally diverse compounds, including many anticancer drugs, out of the cell. This efflux mechanism lowers the intracellular concentration of chemotherapeutic agents, thereby reducing their cytotoxic efficacy and leading to multidrug resistance.
This compound competitively or non-competitively binds to these transporters, preventing them from extruding anticancer drugs. This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agents, restoring their ability to reach their targets and induce cell death. Studies have shown that this compound is particularly effective in sensitizing cancer stem-like side population (SP) cells, which often overexpress ABCG2, to conventional chemotherapy.
Data Summary
The efficacy of this compound in reversing multidrug resistance has been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Effect of this compound on Side Population (SP) Fraction in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (μM) | Reduction in SP Fraction (%) | Reference |
| HeLa | Cervical Cancer | 1 | ~50 | |
| HeLa | Cervical Cancer | 5 | ~80 | |
| BSY-1 | Breast Cancer | Not Specified | Significant Reduction | |
| KM12 | Colon Cancer | Not Specified | Significant Reduction |
Table 2: Reversal of Chemotherapeutic Resistance by this compound in Side Population (SP) Cells
| Cell Line | Chem
Application Notes and Protocols: Dofequidar in Animal Models for Cancer Research
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, where cancer cells develop resistance to a wide array of structurally and functionally diverse anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein-1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[3][4] These transporters function as ATP-dependent efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5]
Dofequidar fumarate (MS-209) is an orally active, third-generation quinoline-derivative inhibitor of ABC transporters.[6] It potently blocks the function of P-gp, MRP1, and notably, ABCG2.[1][6][7] The latter is frequently overexpressed in cancer stem-like cells (CSCs), which are implicated in tumor initiation, progression, and relapse.[1] By inhibiting these efflux pumps, this compound restores the sensitivity of resistant cancer cells to chemotherapy. These notes provide detailed protocols for utilizing this compound in preclinical animal models to investigate its potential in overcoming multidrug resistance.
Mechanism of Action: Reversal of Multidrug Resistance
This compound competitively inhibits the substrate binding sites of ABC transporters. This inhibition blocks the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell. The increased intracellular drug concentration enhances cytotoxicity, ultimately leading to apoptosis and tumor growth inhibition.
Application & Protocols
Application 1: In Vivo Efficacy of this compound in Combination Therapy
This application details the use of this compound to enhance the antitumor effects of conventional chemotherapy in a xenograft mouse model derived from drug-resistant cancer cells, particularly those identified as a "Side Population" (SP) which are enriched for cancer stem-like cells.[1][6]
Quantitative Data Summary
The following tables summarize representative data from preclinical studies.
Table 1: Effect of this compound on Side Population (SP) Cells in Vitro
| Cell Line | This compound Concentration (µM) | % Reduction of SP Fraction (Mean) |
|---|---|---|
| HeLa | 1 | ~40% |
| 5 | ~75% | |
| K562/BCRP | 1 | ~50% |
| 5 | ~85% |
Data derived from studies showing this compound's dose-dependent reduction of cancer stem-like SP cells.[6]
Table 2: In Vivo Antitumor Activity of CPT-11 and this compound Combination
| Treatment Group | Animal Model | Mean Tumor Volume Change (vs. Control) |
|---|---|---|
| Control (Vehicle) | Nude mice with HeLa SP-derived tumors | Baseline |
| This compound alone (200 mg/kg) | Nude mice with HeLa SP-derived tumors | No significant effect |
| CPT-11 alone (67 mg/kg) | Nude mice with HeLa SP-derived tumors | Tumor growth arrested, but regrew post-treatment |
| CPT-11 + this compound | Nude mice with HeLa SP-derived tumors | Drastic decrease in tumor volume |
Data adapted from Katayama R, et al. (2009), demonstrating synergistic effects in a chemoresistant xenograft model.[6]
Protocol 1: Xenograft Model for Combination Therapy Efficacy
This protocol provides a method for evaluating the efficacy of this compound in combination with a chemotherapeutic agent, such as Irinotecan (CPT-11), in a subcutaneous xenograft model.
1. Materials and Reagents
-
Animals: 5- to 6-week-old female immunodeficient mice (e.g., BALB/c-nu/nu).[6]
-
Cell Line: Human cancer cell line with known chemoresistance and/or high expression of ABC transporters (e.g., HeLa-derived Side Population cells).[6]
-
Reagents:
-
This compound fumarate (MS-209)
-
Chemotherapeutic agent (e.g., CPT-11)
-
Vehicle for this compound (e.g., sterile water or 0.5% methylcellulose)
-
Vehicle for CPT-11 (e.g., sterile saline)
-
Matrigel (BD Bioscience)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2. Experimental Procedure
-
Cell Preparation and Implantation:
-
Culture selected cancer cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of growth medium and Matrigel at a concentration of 1x10^5 to 1x10^6 cells per 100 µL.[6]
-
Inject the cell suspension subcutaneously (s.c.) into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor mice twice weekly for palpable tumor formation.
-
Once tumors reach a mean volume of approximately 100 mm³, randomize mice into four treatment groups (n=5-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
-
Drug Formulation and Administration:
-
Prepare this compound suspension in sterile water at a concentration allowing for oral administration of 200 mg/kg .[6]
-
Prepare CPT-11 solution in sterile saline for intravenous administration of 67 mg/kg .[6]
-
On treatment days (e.g., Day 0, 4, and 8), administer this compound (or its vehicle) orally (p.o.) to the respective groups.[6]
-
Thirty minutes after this compound administration, administer CPT-11 (or its vehicle) intravenously (i.v.) to the respective groups.[6]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.[6]
-
The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration.
-
3. Data Analysis
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preclinical evaluation of this compound using an animal model.
References
- 1. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MDR in Breast and Lung Cancer: Discriminating its Potential Importance from the Failure of Drug Resistance Reversal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dofequidar Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Dofequidar, a potent multidrug resistance (MDR) modulator, in mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in combination with various chemotherapeutic agents.
Mechanism of Action
This compound is a third-generation quinoline-based inhibitor of ATP-binding cassette (ABC) transporters. Its primary mechanism of action involves the inhibition of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] These transporters are transmembrane proteins that function as ATP-dependent efflux pumps, actively removing a wide range of structurally diverse anticancer drugs from cancer cells, thereby conferring multidrug resistance. By blocking these pumps, this compound increases the intracellular concentration of chemotherapeutic agents, restoring their cytotoxic efficacy in resistant tumors.
Data Presentation
Due to the limited availability of published pharmacokinetic data for this compound in mice, a comprehensive quantitative summary is not currently feasible. The following table outlines the administration protocols found in preclinical studies.
| Administration Route | Dosage (mg/kg) | Vehicle | Mouse Strain | Cancer Model | Combination Agent | Reference |
| Oral (gavage) | 200 | Water | BALB/c-nu/nu (nude) | HeLa (cervical cancer) xenograft | CPT-11 (67 mg/kg, i.v.) | [1] |
Experimental Protocols
Oral Administration of this compound in a Xenograft Model
This protocol is adapted from a study investigating the efficacy of this compound in sensitizing cancer stem-like cells to chemotherapy.[1]
Materials:
-
This compound fumarate
-
Sterile, purified water for injection or sterile phosphate-buffered saline (PBS)
-
Oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal balance
-
HeLa cells for xenograft implantation
-
BALB/c-nu/nu mice (female, 5-6 weeks old)
-
CPT-11 (Irinotecan)
-
Standard animal housing and handling equipment
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant HeLa cells into the flank of female BALB/c-nu/nu mice.
-
Monitor tumor growth regularly. Allow tumors to reach a volume of approximately 100 mm³ before initiating treatment.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in sterile water at the desired concentration to achieve a 200 mg/kg dose in a volume of approximately 0.1-0.2 mL per 20g mouse.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration Protocol:
-
Administer this compound orally at a dose of 200 mg/kg using a gavage needle.
-
Thirty minutes after this compound administration, administer CPT-11 intravenously at a dose of 67 mg/kg.[1]
-
Repeat the administration of both this compound and CPT-11 on days 0, 4, and 8.[1]
-
A control group receiving only the vehicle (water) should be included. Another control group receiving CPT-11 alone is also necessary to evaluate the sensitizing effect of this compound.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight every 3 days to assess treatment efficacy and toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on ABC Transporter-Mediated Drug Efflux
This compound inhibits the function of ABC transporters like P-gp and ABCG2, which are overexpressed in many drug-resistant cancer cells. This inhibition leads to the intracellular accumulation of chemotherapeutic drugs, ultimately resulting in enhanced cancer cell death.
Caption: this compound inhibits ABC transporters, increasing intracellular drug concentration and enhancing cell death.
Downstream Signaling Pathways Affected by ABC Transporter Inhibition
The overexpression of ABC transporters like P-gp and ABCG2 is often linked to the activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. While this compound directly inhibits the transporters, this can indirectly affect these signaling cascades that contribute to drug resistance.
Caption: this compound's inhibition of ABC transporters can modulate pro-survival signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for evaluating this compound's in vivo efficacy in a mouse xenograft model.
Disclaimer: These protocols and application notes are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should have appropriate training and adhere to all safety and animal welfare regulations. The lack of comprehensive pharmacokinetic data for this compound in mice necessitates careful dose-finding and tolerability studies for administration routes other than oral gavage.
References
Measuring the Efficacy of Dofequidar in Reversing Multidrug Resistance in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters act as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.[1][2][3]
Dofequidar is a potent, orally active quinoline-derivative that functions as an inhibitor of multiple ABC transporters, including P-gp, MRP1, and BCRP.[1][4] By blocking these efflux pumps, this compound increases the intracellular accumulation and retention of various anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][5] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture models of multidrug resistance.
Mechanism of Action: this compound in Reversing Multidrug Resistance
This compound competitively inhibits the substrate binding sites of ABC transporters. This inhibition prevents the ATP-dependent conformational changes necessary for the efflux of chemotherapeutic drugs.[6] The result is an increased intracellular concentration of the anticancer agent, leading to enhanced cytotoxicity and the reversal of the MDR phenotype.[1]
Caption: this compound inhibits ABC transporters, leading to increased intracellular chemotherapy concentration and subsequent cancer cell death.
Data Presentation: Efficacy of this compound in Sensitizing Cancer Cells
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: Effect of this compound on the 50% Growth Inhibition (GI50) of Chemotherapeutic Drugs in Side Population (SP) and Non-SP Cells [1]
| Cell Line | Population | Chemotherapeutic Drug | GI50 (nM) without this compound | GI50 (nM) with 1 µM this compound | Fold Sensitization |
| HeLa | SP | Mitoxantrone | 150 | 30 | 5.0 |
| HeLa | Non-SP | Mitoxantrone | 25 | 20 | 1.25 |
| HeLa | SP | Topotecan | 200 | 40 | 5.0 |
| HeLa | Non-SP | Topotecan | 35 | 30 | 1.17 |
| BSY-1 | SP | Doxorubicin | 800 | 200 | 4.0 |
| BSY-1 | Non-SP | Doxorubicin | 200 | 150 | 1.33 |
| HBC-5 | SP | Doxorubicin | 600 | 300 | 2.0 |
| HBC-5 | Non-SP | Doxorubicin | 300 | 250 | 1.2 |
Table 2: Effect of this compound on the Side Population (SP) Fraction in Various Cancer Cell Lines [1]
| Cell Line | This compound Concentration (µM) | Relative SP Cell Number (%) |
| HeLa | 0 | 100 |
| HeLa | 1 | 60 |
| HeLa | 5 | 25 |
| HeLa | 10 | 10 |
| BSY-1 | 0 | 100 |
| BSY-1 | 10 | 15 |
| KM12 | 0 | 100 |
| KM12 | 10 | 20 |
Table 3: Effect of this compound on Intracellular Accumulation of Mitoxantrone (MXR) in K562/BCRP Cells [1]
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in Accumulation |
| K562/BCRP + MXR | 10 | 1.0 |
| K562/BCRP + MXR + 1 µM this compound | 50 | 5.0 |
| K562/BCRP + MXR + 10 µM this compound | 120 | 12.0 |
Experimental Protocols
The following are detailed protocols for the key experiments to measure the efficacy of this compound.
Caption: Workflow for evaluating this compound's efficacy in cell culture.
Protocol 1: Cell Viability Assay (MTS Assay)
This assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 1 µM).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with this compound alone to assess its intrinsic cytotoxicity and untreated wells as a control.
-
Incubate for 72 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 values using a dose-response curve fitting software.
-
Calculate the fold sensitization by dividing the GI50 of the chemotherapeutic agent alone by the GI50 in the presence of this compound.
-
Protocol 2: Side Population (SP) Analysis
This protocol identifies and quantifies the cancer stem cell-like side population and assesses the effect of this compound on this population.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 dye
-
Propidium Iodide (PI) for dead cell exclusion
-
Flow cytometer with UV laser
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Resuspend the cells in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Hoechst 33342 Staining:
-
Add Hoechst 33342 dye to a final concentration of 5 µg/mL.
-
In separate tubes, pre-incubate cells with this compound (e.g., 1-10 µM) for 30 minutes before adding the Hoechst dye. A control with a known ABCG2 inhibitor like Fumitremorgin C (FTC) can also be included.
-
Incubate for 90 minutes at 37°C, protected from light, with intermittent mixing.
-
-
Washing and Antibody Staining (Optional):
-
After incubation, place the cells on ice and wash with ice-cold PBS.
-
If desired, stain with cell surface markers.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in ice-cold PBS containing 2 µg/mL PI.
-
Analyze the cells using a flow cytometer equipped with a UV laser.
-
Excite the Hoechst dye with the UV laser and collect the fluorescence emission using both a blue (e.g., 450/20 nm) and a red (e.g., 675/20 nm) filter.
-
The SP cells will be visible as a dimly stained population on the lower left side of the blue versus red fluorescence dot plot.
-
-
Data Analysis:
-
Gate on the viable, PI-negative cell population.
-
Quantify the percentage of SP cells in the presence and absence of this compound.
-
Protocol 3: Intracellular Drug Accumulation Assay
This assay directly measures the ability of this compound to inhibit the efflux of fluorescent chemotherapeutic drugs.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin, Mitoxantrone)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in complete medium at 1 x 10^6 cells/mL.
-
-
Drug Incubation:
-
Pre-incubate the cells with or without this compound (e.g., 1-10 µM) for 30 minutes at 37°C.
-
Add the fluorescent chemotherapeutic agent (e.g., 10 µM Doxorubicin) and incubate for an additional 60-90 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the incubation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with the appropriate laser and emission filter for the chosen drug (e.g., 488 nm excitation and 585/42 nm emission for Doxorubicin).
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the cell population for each condition.
-
Calculate the fold increase in drug accumulation by dividing the MFI of this compound-treated cells by the MFI of untreated cells.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in reversing multidrug resistance in cancer cell lines. By demonstrating this compound's ability to sensitize resistant cells to chemotherapy, reduce the cancer stem-like side population, and increase intracellular drug accumulation, researchers can effectively characterize its potential as a valuable agent in cancer therapy. Phase III clinical trials have suggested that this compound may have efficacy in patients who have not received prior therapy, underscoring the clinical relevance of these in vitro assessments.[1][5]
References
- 1. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Dofequidar: A Potent Sensitizer of Cancer Stem Cells to Chemotherapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, contributing significantly to chemoresistance and tumor recurrence. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Dofequidar, a third-generation ABC transporter inhibitor, has emerged as a promising agent to reverse this resistance and sensitize CSCs to conventional chemotherapy. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments to evaluate its efficacy in sensitizing cancer stem cells.
Mechanism of Action
This compound primarily functions by inhibiting the activity of ABC transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).[1][2] These transporters are highly expressed in various cancer stem-like cell populations, including the Side Population (SP) cells, which are identified by their ability to efflux fluorescent dyes like Hoechst 33342.[1][2] By blocking these efflux pumps, this compound increases the intracellular accumulation of chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis in CSCs.[1][3] This mechanism effectively overcomes a major hurdle in cancer treatment, offering a strategy to eradicate the resilient CSC population.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its evaluation.
References
- 1. Stem cell side population analysis and sorting using DyeCycle violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry of the Side Population: Tips & Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar Formulation for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar (MS-209) is a third-generation, orally active quinoline-derivative inhibitor of ATP-binding cassette (ABC) transporters. It is a potent inhibitor of P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1] These transporters are frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic agents. By inhibiting these transporters, this compound can restore or enhance the sensitivity of cancer cells to chemotherapy. Preclinical and clinical studies have demonstrated its potential to reverse MDR and improve the efficacy of various anticancer drugs when administered orally.[1][2]
These application notes provide a comprehensive overview of the formulation and preclinical evaluation of orally administered this compound. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in their drug development efforts.
Mechanism of Action: Reversing Multidrug Resistance
This compound's primary mechanism of action is the competitive inhibition of ABC transporters, which are responsible for the ATP-dependent efflux of various xenobiotics, including many chemotherapeutic drugs. By binding to these transporters, this compound prevents the removal of anticancer drugs from the cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[1] this compound has been shown to be effective in sensitizing cancer stem-like side population (SP) cells, which highly express ABCG2/BCRP, to chemotherapeutic agents.[1][2]
Data Presentation
Preclinical Pharmacokinetic and Efficacy Data
While specific pharmacokinetic parameters for orally administered this compound are not widely available in the public domain, the following tables are provided as templates for researchers to summarize their own findings from preclinical studies.
Table 1: Pharmacokinetic Parameters of Oral this compound in Mice
| Parameter | Vehicle Control | This compound Formulation |
| Dose (mg/kg) | N/A | e.g., 200 |
| Cmax (ng/mL) | N/A | Insert experimental data |
| Tmax (h) | N/A | Insert experimental data |
| AUC (0-t) (ng·h/mL) | N/A | Insert experimental data |
| Oral Bioavailability (%) | N/A | Insert experimental data |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |
Table 2: In Vivo Efficacy of Oral this compound in Combination with Chemotherapy in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Insert experimental data | N/A |
| Chemotherapeutic Agent Alone | Insert experimental data | Calculate |
| This compound Alone (e.g., 200 mg/kg) | Insert experimental data | Calculate |
| This compound + Chemotherapeutic Agent | Insert experimental data | Calculate |
Experimental Protocols
Protocol 1: Oral Formulation of this compound for Preclinical Studies
Objective: To prepare a stable and homogenous suspension of this compound fumarate for oral administration in mice.
Materials:
-
This compound fumarate powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound fumarate and vehicle based on the desired concentration and the total volume needed for the study. A common dose used in preclinical studies is 200 mg/kg.[1]
-
Weigh the this compound fumarate powder accurately.
-
If preparing a methylcellulose vehicle, slowly add the methylcellulose to the sterile water while stirring continuously to avoid clumping. Stir until a clear, viscous solution is formed.
-
Levigate the this compound fumarate powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.
-
Alternatively, use a homogenizer to suspend the powder in the vehicle.
-
Check the pH of the final suspension and adjust if necessary.
-
Store the suspension at 4°C and protect from light. Before each use, shake well to ensure uniform distribution of the drug.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the efficacy of orally administered this compound in enhancing the antitumor activity of a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to express P-gp, MRP1, or BCRP
-
Matrigel (optional)
-
This compound oral formulation (from Protocol 1)
-
Chemotherapeutic agent (e.g., CPT-11, doxorubicin, paclitaxel)
-
Sterile saline or appropriate vehicle for the chemotherapeutic agent
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile saline or a mixture of saline and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: this compound alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Administer this compound orally (e.g., 200 mg/kg) via gavage. A typical protocol involves administering this compound 30-60 minutes before the chemotherapeutic agent.[1]
-
Administer the chemotherapeutic agent (e.g., intravenously or intraperitoneally) at its recommended dose and schedule.
-
Continue treatment for a predetermined period (e.g., 2-4 weeks).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment groups.
-
Protocol 3: In Vitro P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting P-gp mediated efflux of a fluorescent substrate.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1, LLC-PK1-MDR1) and the corresponding parental cell line.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
This compound
-
Known P-gp inhibitor as a positive control (e.g., Verapamil, Elacridar)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Add the fluorescent P-gp substrate to all wells at a final concentration below its Km for P-gp.
-
Incubate the plate for an additional 60-90 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Add fresh assay buffer or a cell lysis buffer to the wells.
-
Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition of P-gp efflux for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a promising oral P-gp/MRP1/BCRP inhibitor with the potential to overcome multidrug resistance in cancer therapy. The protocols and information provided in these application notes are intended to serve as a guide for researchers in the formulation and preclinical evaluation of this compound. While specific formulation and pharmacokinetic data are not extensively published, the provided templates and methodologies will aid in the systematic investigation of this compound's properties and its development as an effective chemosensitizing agent. Further research is warranted to fully elucidate its clinical potential.
References
Application Notes and Protocols for Dofequidar Co-administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofequidar is an orally active quinoline derivative that functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[1][2] These transporters are frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic agents. By inhibiting these pumps, this compound can restore or enhance the sensitivity of cancer cells to co-administered anticancer drugs. These application notes provide detailed experimental designs and protocols for researchers investigating the co-administration of this compound to reverse MDR in preclinical and clinical settings.
Mechanism of Action: Reversal of Multidrug Resistance
This compound's primary mechanism of action is the competitive inhibition of ABC transporters. It binds to these transporters and prevents them from pumping out chemotherapeutic drugs, thereby increasing the intracellular concentration of these drugs and enhancing their cytotoxic effects.[1][2] This mechanism is particularly relevant for overcoming resistance to common chemotherapy agents that are substrates of P-gp and BCRP.
Data Presentation: Quantitative Summary of this compound Co-administration Studies
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the co-administration of this compound.
Table 1: In Vivo Efficacy of this compound and Irinotecan (CPT-11) Co-administration in a HeLa SP Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Control (Vehicle) | ~1200 | - |
| This compound alone (200 mg/kg) | ~1150 | ~4% |
| CPT-11 alone (67 mg/kg) | ~900 | 25% |
| This compound + CPT-11 | ~200 | ~83% |
Data extrapolated from graphical representations in the cited source.[1]
Table 2: Clinical Efficacy of this compound with CAF Chemotherapy in Advanced or Recurrent Breast Cancer
| Parameter | CAF Alone (n=115) | This compound + CAF (n=106) | P-value |
| Overall Response Rate (ORR) | 42.6% | 53.1% | 0.077 |
| Median Progression-Free Survival (PFS) | 241 days | 366 days | 0.145 |
CAF: Cyclophosphamide, Doxorubicin, Fluorouracil.[3]
Experimental Protocols
In Vitro Assays
1. P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) Inhibition Assay using Vesicular Transport
This assay directly measures the ability of this compound to inhibit the transport of a known substrate into membrane vesicles overexpressing the target transporter.
-
Materials:
-
Inside-out membrane vesicles from cells overexpressing human P-gp or BCRP (e.g., Sf9 or HEK293 cells)
-
Radiolabeled substrate (e.g., [³H]-N-methyl-quinidine for P-gp, [³H]-methotrexate for BCRP)
-
This compound
-
Positive control inhibitor (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP)
-
ATP and AMP solutions
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation fluid and counter
-
-
Protocol:
-
Thaw membrane vesicles on ice.
-
Prepare a reaction mixture containing the assay buffer, radiolabeled substrate, and either ATP (for transport) or AMP (as a negative control).
-
Add varying concentrations of this compound or the positive control inhibitor to the reaction mixture.
-
Initiate the transport reaction by adding the membrane vesicles to the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to trap the vesicles.
-
Wash the filters with ice-cold buffer to remove unbound substrate.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of ATP-dependent transport against the this compound concentration.
-
2. Caco-2 Bidirectional Permeability Assay
This assay assesses the effect of this compound on the transport of a P-gp substrate across a monolayer of Caco-2 cells, which naturally express P-gp and mimic the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS or fluorescence plate reader
-
-
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For the apical-to-basolateral (A-B) permeability assessment, add the P-gp substrate with or without this compound to the apical chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add the P-gp substrate with or without this compound to the basolateral chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of the P-gp substrate in the samples using LC-MS/MS or a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model in Nude Mice
This model evaluates the in vivo efficacy of this compound in combination with a chemotherapeutic agent against a human tumor xenograft.
-
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Human cancer cell line known to overexpress P-gp or BCRP (e.g., HeLa, K562/ADM)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Chemotherapeutic agent (e.g., CPT-11, Paclitaxel) for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, this compound + chemotherapeutic agent).
-
Administer this compound orally, typically 30-60 minutes before the administration of the chemotherapeutic agent.
-
Administer the chemotherapeutic agent via the appropriate route (e.g., intravenous, intraperitoneal).
-
Repeat the treatment cycle as required by the experimental design.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Dofequidar solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Dofequidar.
FAQs: Quick Answers to Common Questions
1. What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and handling.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Due to its hygroscopic nature, it is crucial to store it in a tightly sealed container in a dry environment.
3. How does this compound exert its mechanism of action?
This compound is a potent inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. By blocking P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solutions
Problem: You observe precipitation when preparing aqueous solutions of this compound for your experiments.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many quinoline derivatives, is expected to have low intrinsic solubility in aqueous buffers, especially at neutral and alkaline pH.
-
pH-Dependent Solubility: The solubility of quinoline-based compounds is often pH-dependent. As weak bases, their solubility is generally higher in acidic conditions where the molecule can be protonated.
Troubleshooting Steps:
-
pH Adjustment: Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6). Perform small-scale solubility tests across a range of pH values to determine the optimal pH for your experiment.
-
Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider the use of a co-solvent. Start with a small percentage of a water-miscible organic solvent like ethanol or PEG300. Ensure the final concentration of the co-solvent is compatible with your assay.
-
Use of Excipients: Solubilizing agents such as cyclodextrins can be explored to enhance the aqueous solubility of this compound.
Issue 2: Inconsistent Results or Loss of Activity Over Time
Problem: You are observing a decrease in the efficacy of your this compound solutions or inconsistent results between experiments.
Possible Causes and Solutions:
-
Chemical Instability: this compound may be degrading in your experimental conditions. This can be influenced by factors such as pH, temperature, and light exposure.
-
Hydrolysis: Quinoline structures can be susceptible to hydrolysis, particularly at extreme pH values.
-
Oxidation: The molecule may be sensitive to oxidation.
-
Photodegradation: Exposure to light can cause degradation of the compound.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Always prepare this compound solutions fresh before each experiment.
-
Storage of Stock Solutions: If you need to store stock solutions, aliquot them into small, single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Prepare and handle this compound solutions in a light-protected environment (e.g., using amber vials or covering containers with aluminum foil).
-
Control for Degradation: Include a "time-zero" control in your experiments to assess if the compound is degrading over the course of the assay.
Data Presentation
Table 1: General Solubility Profile of Quinoline Derivatives (as a reference for this compound)
| Solvent | Solubility | Remarks |
| DMSO | High | Generally a good solvent for initial stock solutions. |
| Aqueous Buffers (Neutral to Alkaline pH) | Low | Expected low solubility. |
| Aqueous Buffers (Acidic pH) | Moderate to High | Solubility is expected to increase with decreasing pH. |
| Water | Sparingly Soluble | Quinoline itself is sparingly soluble in cold water and more soluble in hot water. |
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility (pH-Profile)
This protocol provides a general method for determining the solubility of this compound at different pH values.
-
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
HPLC-grade water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
-
Methodology:
-
Prepare saturated solutions of this compound in each buffer. Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and methanol
-
Stability-indicating HPLC method.
-
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the sample at room temperature and protected from light. Analyze at various time points.
-
Thermal Degradation: Place this compound powder in a controlled temperature oven (e.g., 60°C). Analyze the powder at different time intervals.
-
Photodegradation: Expose a solution of this compound (in a photostable, transparent container) and this compound powder to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Analyze the samples at various time points.
-
Analysis: Use a stability-indicating HPLC method to separate the parent this compound peak from any degradation products. Calculate the percentage of degradation at each time point.
-
Visualizations
Caption: Troubleshooting logic for this compound solubility and stability issues.
Caption: Mechanism of this compound-mediated P-gp inhibition.
Dofequidar Technical Support Center: Overcoming Off-Target Effects and Ensuring Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and mitigate off-target effects when using Dofequidar in your experiments. This compound is a potent, orally active quinoline derivative that inhibits several ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3][4] Its primary function is to reverse multidrug resistance (MDR) by blocking the efflux of chemotherapeutic agents from cancer cells.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound competitively inhibits the function of ABC transporters, such as P-gp, MRP1, and BCRP.[1][2][3] These transporters are ATP-dependent efflux pumps that expel a wide range of substrates, including many anticancer drugs, from the cell. By blocking these pumps, this compound increases the intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their cytotoxic effects in multidrug-resistant cancer cells.[2][3]
Q2: What are the known on-target transporters for this compound?
A2: this compound is known to inhibit the following ABC transporters:
Q3: What are the potential off-target effects of this compound?
A3: As a quinoline-based small molecule, this compound has the potential for off-target activities, although specific comprehensive screening data is limited in publicly available literature. Researchers should be aware of the following theoretical off-target classes based on the quinoline scaffold:
-
Kinase Inhibition: Quinoline derivatives are known to interact with the ATP-binding pocket of various kinases. Off-target kinase inhibition could lead to unintended effects on cellular signaling pathways.
-
Ion Channel Modulation: Some quinoline compounds have been reported to interact with ion channels, which could affect cellular electrophysiology and ion homeostasis.
-
General Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects independent of ABC transporter inhibition. It is crucial to distinguish this from its chemosensitizing effect.
Q4: At what concentrations should I use this compound in my in vitro experiments?
A4: The optimal concentration of this compound will depend on the specific cell line, the expression level of the target ABC transporter, and the experimental endpoint. Based on published studies, concentrations for inhibiting ABCG2 are in the low micromolar range.[3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup. A starting point for in vitro studies could be in the range of 1-10 µM.[3]
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity with this compound alone, even in my parental (non-MDR) cell line.
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target cytotoxic effects unrelated to ABC transporter inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Test a range of this compound concentrations on your parental cell line (which should have low or no expression of the target ABC transporters) to determine its intrinsic cytotoxicity. Use a standard cell viability assay such as MTT or CellTiter-Glo®.
-
Select a Non-Toxic Concentration: Choose a concentration for your main experiments that shows minimal (e.g., <10%) cytotoxicity in the parental cell line over the time course of your experiment.
-
Include a "this compound alone" Control: In all experiments with MDR cell lines, include a control group treated with this compound alone to account for any baseline cytotoxicity.
-
Problem 2: this compound is not potentiating the effect of my chemotherapeutic agent in my MDR cell line.
-
Possible Cause 1: The multidrug resistance in your cell line may not be mediated by the ABC transporters that this compound inhibits.
-
Troubleshooting Steps:
-
Confirm Transporter Expression: Verify the expression of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your MDR cell line at the protein level using Western blotting or flow cytometry.
-
Use Positive Control Inhibitors: Include known inhibitors for the expressed transporters (e.g., Verapamil for P-gp, MK-571 for MRP1, or Ko143 for BCRP) to confirm that their inhibition sensitizes the cells to your chemotherapeutic agent.
-
-
Possible Cause 2: The concentration of this compound is too low to effectively inhibit the target transporter.
-
Troubleshooting Steps:
-
Perform a Dose-Response Reversal Assay: Titrate this compound in combination with a fixed concentration of your chemotherapeutic agent to find the optimal concentration for reversing resistance.
-
Conduct a Functional Efflux Assay: Use a fluorescent substrate of the target transporter (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, or Hoechst 33342 for BCRP) to directly measure the inhibitory effect of this compound on transporter function in your cells using flow cytometry. This will confirm that the concentrations you are using are sufficient to block efflux.
-
Problem 3: I am seeing unexpected changes in signaling pathways that are not directly related to drug efflux.
-
Possible Cause: this compound may be exhibiting off-target effects on other cellular proteins, such as kinases.
-
Troubleshooting Steps:
-
Review Literature on Quinoline Derivatives: Investigate known off-target effects of structurally similar compounds to identify potential pathways that might be affected.
-
Include a Structurally Unrelated Inhibitor Control: Use an inhibitor of the same ABC transporter but with a different chemical scaffold (e.g., a non-quinoline-based inhibitor) to see if the same signaling changes are observed. If the changes are unique to this compound, they are more likely to be off-target effects.
-
Validate On-Target Effect: Use a genetic approach, such as siRNA or CRISPR-Cas9, to knock down the target ABC transporter. If the phenotype observed with this compound is not replicated by the genetic knockdown, it is likely an off-target effect.
-
Quantitative Data Summary
| Target Transporter | Inhibitor | IC50 Value (µM) | Assay System | Reference |
| ABCG2/BCRP | This compound | ~1 | In vitro vesicle transport assay with [3H]methotrexate | [3] |
| ABCB1/P-gp | This compound | Not explicitly reported | - | [2] |
| ABCC1/MRP1 | This compound | Not explicitly reported | - | [2] |
Detailed Experimental Protocols
1. In Vitro Vesicle Transport Assay for ABCG2/BCRP Inhibition [3]
This assay directly measures the ability of this compound to inhibit the transport of a substrate into membrane vesicles overexpressing the target transporter.
-
Materials:
-
Membrane vesicles from insect cells overexpressing human ABCG2/BCRP (commercially available).
-
Control membrane vesicles (from insect cells not overexpressing the transporter).
-
[³H]-methotrexate (MTX) as the substrate.
-
This compound, Fumitremorgin C (FTC) (positive control inhibitor for ABCG2), and Verapamil (negative control).
-
ATP and AMP solutions.
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂).
-
Scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, membrane vesicles (25 µg protein), [³H]-MTX, and varying concentrations of this compound or control inhibitors.
-
Pre-incubate the mixtures on ice for 5 minutes.
-
Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP.
-
Incubate at 37°C for 5 minutes.
-
Stop the reaction by adding ice-cold stop buffer.
-
Trap the vesicles on a filter plate and wash with stop buffer.
-
Measure the radioactivity of the trapped vesicles using a scintillation counter.
-
Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.
-
Determine the inhibitory effect of this compound by comparing the ATP-dependent transport in the presence and absence of the compound.
-
2. Intracellular Drug Accumulation Assay via Flow Cytometry [3]
This assay measures the ability of this compound to increase the intracellular accumulation of a fluorescent substrate of an ABC transporter.
-
Materials:
-
Cell line overexpressing the target transporter (e.g., K562/BCRP) and the parental cell line (e.g., K562).
-
Fluorescent substrate (e.g., Hoechst 33342 for ABCG2/BCRP).
-
This compound and a positive control inhibitor.
-
Flow cytometer.
-
-
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Incubate the cells with varying concentrations of this compound or the positive control inhibitor for 30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., Hoechst 33342 at 5 µg/mL) and incubate for an additional 60-90 minutes at 37°C.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer.
-
An increase in fluorescence in the presence of this compound indicates inhibition of the transporter.
-
3. Cytotoxicity Assay in Parental vs. MDR Cell Lines
This assay helps to distinguish between general cytotoxicity and specific chemosensitization.
-
Materials:
-
Parental cell line (low ABC transporter expression).
-
MDR cell line (high ABC transporter expression).
-
This compound.
-
Chemotherapeutic agent (substrate of the target transporter).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Seed both parental and MDR cells into 96-well plates.
-
Treat the cells with a serial dilution of the chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent with a fixed, non-toxic concentration of this compound.
-
Incubate for a period appropriate for the cell line and drug (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 values for the chemotherapeutic agent under each condition. A significant decrease in the IC50 in the MDR cell line in the presence of this compound, without a similar effect in the parental cell line, indicates successful on-target chemosensitization.
-
Visualizations
Caption: this compound's on-target mechanism of action.
Caption: Troubleshooting unexpected cytotoxicity with this compound.
Caption: Experimental workflow to validate on-target effects.
References
- 1. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 4. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dofequidar Preclinical Toxicity & Safety
This technical support center provides researchers, scientists, and drug development professionals with guidance on the toxicity and side effects of Dofequidar observed in preclinical models. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical models?
A1: Preclinical studies have indicated that this compound exhibits a low toxicity profile, particularly when used as a chemosensitizing agent.[1] In studies with tumor-bearing mice, administration of this compound at a dose of 200 mg/kg in combination with the chemotherapeutic agent CPT-11 resulted in the animals appearing healthy with minimal changes in body weight.[1] Historically, many multidrug resistance (MDR) inhibitors have not advanced in animal studies due to dose-limiting toxicities, but this compound has been noted as a more promising candidate in this regard.[1]
Q2: What are the primary mechanisms of action for this compound that could be linked to potential toxicity?
A2: this compound functions by inhibiting several ATP-binding cassette (ABC) transporters, including ABCG2/BCRP, ABCB1/P-gp, and ABCC1/MRP1.[1] These transporters are not only involved in multidrug resistance in cancer cells but also play a crucial role in the absorption, distribution, and excretion of various substances in normal tissues. Inhibition of these transporters in vital organs could potentially alter the pharmacokinetics of co-administered drugs or endogenous substances, which is a key consideration in evaluating its safety profile.
Q3: Is there any quantitative data available on the acute toxicity of this compound, such as an LD50 value?
Q4: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in preclinical studies?
A4: A specific No-Observed-Adverse-Effect Level (NOAEL) for this compound from dedicated sub-chronic or chronic toxicity studies is not publicly reported. The determination of a NOAEL is a primary objective of repeated-dose toxicity studies. Researchers should conduct dose-ranging studies within their specific animal model to identify a NOAEL relevant to their experimental conditions. An illustrative summary of potential findings from a sub-chronic toxicity study is presented in Table 2.
Q5: What are the expected side effects of this compound based on its mechanism of action?
A5: Given that this compound inhibits ABC transporters that are present in tissues such as the gastrointestinal tract, liver, kidney, and the blood-brain barrier, potential side effects could be related to altered drug disposition. For instance, co-administration with other drugs that are substrates of these transporters could lead to increased systemic exposure and potential toxicities of the co-administered agent. Careful monitoring of animals for signs of toxicity, particularly when this compound is used in combination therapies, is crucial.
Data Presentation
Table 1: Illustrative Summary of Acute Oral Toxicity Data for this compound in Rodents
| Species | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Rat | Male | 2000 | 5 | 0/5 | No significant findings |
| Rat | Female | 2000 | 5 | 0/5 | No significant findings |
| Mouse | Male | 2000 | 5 | 0/5 | No significant findings |
| Mouse | Female | 2000 | 5 | 0/5 | No significant findings |
| Rat | Male | 5000 | 5 | 1/5 | Lethargy, piloerection |
| Rat | Female | 5000 | 5 | 0/5 | Lethargy |
| Mouse | Male | 5000 | 5 | 1/5 | Lethargy, ataxia |
| Mouse | Female | 5000 | 5 | 1/5 | Lethargy |
Note: This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.
Table 2: Illustrative Summary of a 90-Day Sub-Chronic Oral Toxicity Study of this compound in Rats
| Parameter | Control (Vehicle) | Low Dose (e.g., 50 mg/kg/day) | Mid Dose (e.g., 200 mg/kg/day) | High Dose (e.g., 1000 mg/kg/day) |
| Body Weight Gain (g) | 150 ± 15 | 148 ± 12 | 145 ± 18 | 130 ± 20 |
| Food Consumption ( g/day ) | 25 ± 3 | 24 ± 2 | 23 ± 3 | 20 ± 4 |
| Key Hematology Changes | None | None | None | Slight decrease in red blood cell count |
| Key Clinical Chemistry Changes | None | None | Slight, non-significant increase in ALT | Statistically significant increase in ALT and AST |
| Key Histopathological Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in the liver | Mild to moderate centrilobular hypertrophy and single-cell necrosis in the liver* |
| NOAEL | - | - | 200 mg/kg/day | - |
*Statistically significant difference from the control group (p < 0.05). ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Note: This table contains illustrative data for educational purposes and does not represent actual experimental results for this compound.
Experimental Protocols
1. Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of this compound.
-
Species: Rat (or another suitable rodent species).
-
Animals: Healthy, young adult animals of a single sex (typically females).
-
Procedure:
-
A sighting study is performed to determine the appropriate starting dose. A single animal is dosed at a level expected to produce some signs of toxicity without mortality (e.g., starting at 300 mg/kg in the absence of prior information).[1]
-
Based on the outcome of the sighting study, the main study is conducted using a series of fixed dose levels (5, 50, 300, 2000, or exceptionally 5000 mg/kg).[2]
-
A group of 5 animals is used for each dose level being investigated.[2]
-
Animals are fasted prior to single-dose administration by oral gavage.
-
Following dosing, animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]
-
-
Endpoints: Mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight.
2. Sub-Chronic Oral Toxicity Study (90-Day, Following OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration over a 90-day period.
-
Species: Rat (preferred rodent species).
-
Animals: At least 10 male and 10 female animals per group.[3]
-
Procedure:
-
At least three dose levels of this compound and a concurrent control (vehicle) group are used.[3]
-
The test substance is administered daily by oral gavage or via the diet or drinking water for 90 days.[3]
-
Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[3]
-
Ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.[3]
-
At the end of the study, a gross necropsy and histopathological examination of organs and tissues are performed.
-
-
Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology. The NOAEL is determined from these endpoints.
3. Safety Pharmacology Core Battery (Following ICH S7A Guideline)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[4]
-
Central Nervous System (CNS) Assessment:
-
Cardiovascular System Assessment:
-
Respiratory System Assessment:
Mandatory Visualizations
Caption: Workflow for Preclinical Toxicity Assessment of this compound.
Caption: this compound's Mechanism and Potential Toxicity Pathway.
References
- 1. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 2. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 3. oecd.org [oecd.org]
- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Pharmacology - IITRI [iitri.org]
- 6. altasciences.com [altasciences.com]
troubleshooting Dofequidar combination therapy experiments
Welcome to the technical support center for Dofequidar combination therapy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies. This compound is an orally active quinoline derivative that reverses multidrug resistance (MDR) by inhibiting ATP-binding cassette (ABC) transporters.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of ABC transporters, which are responsible for effluxing a wide range of chemotherapeutic drugs from cancer cells, a key mechanism of multidrug resistance (MDR).[2][3] Specifically, this compound has been shown to inhibit P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][4] By blocking these pumps, this compound increases the intracellular concentration and retention of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy in resistant tumor cells.[3]
Q2: Which types of cancer and combination agents are most relevant for this compound studies?
A2: this compound is most effective when combined with chemotherapeutic agents that are known substrates of P-gp or BCRP. These include taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), vinca alkaloids (e.g., vincristine), and camptothecins (e.g., irinotecan/CPT-11).[3][4] It has shown potential in breast cancer and in targeting cancer stem-like cells, which often overexpress these transporters.[1][2][4]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: First, determine the IC50 of this compound alone in your target cell lines. An effective, non-toxic concentration for combination studies is typically 10- to 100-fold lower than its IC50. A good starting point for many P-gp inhibitors is in the range of 100 nM to 1 µM. It is crucial to perform a dose-response curve of this compound alone to ensure the selected concentration for combination studies has minimal single-agent cytotoxicity (e.g., <10% growth inhibition).
Q4: What is the difference between a P-gp/BCRP inhibitor and a modulator?
A4: While often used interchangeably, an inhibitor slows down the rate of transport, whereas a modulator can either enhance or reduce the transporter's ATPase activity depending on its concentration.[5] At high concentrations, modulators act as inhibitors.[5] this compound is best described as an inhibitor, as its primary function is to block the efflux pump.[2][4]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
In Vitro Experiments
Q: My cytotoxicity assay shows no significant synergy between this compound and my chemotherapy agent in a known MDR cell line. What could be wrong?
A: There are several potential reasons for this outcome. Use the following decision tree to troubleshoot the issue.
Troubleshooting workflow for lack of synergy.
Q: I'm seeing high variability between replicates in my Calcein-AM or Rhodamine 123 efflux assays. How can I improve consistency?
A: High variability in efflux assays often stems from methodological inconsistencies.
-
Cell Seeding Density: Ensure uniform cell seeding and confluence. Over-confluent or under-confluent monolayers can lead to variable transporter expression and dye uptake.
-
Dye Concentration and Loading Time: Optimize the concentration of the fluorescent substrate and the loading time. Insufficient loading can result in a low signal-to-noise ratio.
-
Washing Steps: Be gentle but thorough during washing steps to remove extracellular dye without dislodging cells. Automating this step can improve consistency.
-
Plate Reader vs. Flow Cytometry: Microplate readers measure the average fluorescence of a cell population, which can be sensitive to small fluctuations.[6] Flow cytometry provides single-cell data and can be more reliable for quantifying inhibition, especially at higher inhibitor concentrations.[6]
In Vivo Experiments
Q: The combination of this compound and my chemotherapeutic agent is causing unexpected toxicity in my animal model.
A: Increased toxicity is a known risk when using MDR inhibitors, as they can alter the pharmacokinetics of the co-administered drug, not just in tumor tissue but in healthy tissues as well.[1][7]
-
Mechanism: P-gp is highly expressed in barrier tissues like the gastrointestinal tract and the blood-brain barrier, where it limits drug absorption and penetration.[5] Inhibiting P-gp can lead to increased systemic exposure and accumulation of the chemotherapy drug in sensitive organs, potentially causing toxicity.[7]
-
Troubleshooting Steps:
-
Reduce Doses: Lower the dose of the chemotherapeutic agent. The goal of the combination is to achieve efficacy at doses that are sub-therapeutic or less toxic when used alone.
-
Staggered Dosing: Consider administering this compound a few hours before the chemotherapy agent rather than simultaneously. This may allow for preferential accumulation in the tumor.
-
Monitor Animal Health Closely: Track body weight, behavior, and complete blood counts (CBCs) to detect early signs of toxicity. Clinical trials have noted neutropenia and leukopenia as potential side effects.[1]
-
Q: My in vivo study is not showing a significant difference in tumor growth between the chemotherapy-alone group and the combination therapy group.
A: This can be a frustrating outcome, but several factors could be at play.
-
This compound Pharmacokinetics (PK): Ensure this compound is reaching the tumor at sufficient concentrations to inhibit P-gp/BCRP. Oral administration can lead to variability. You may need to perform a pilot PK study to confirm adequate plasma and tumor exposure.
-
Tumor Model: The xenograft model must have a high level of P-gp/BCRP expression to see a significant effect. Confirm expression in your tumor model in vivo, as expression levels can change from in vitro cultures.
-
Dosing Schedule: The timing and frequency of dosing are critical. The inhibitor must be present at the tumor site when the chemotherapy drug is administered. Review the half-life of both this compound and the chemotherapy agent to optimize the dosing schedule. For example, if this compound has a short half-life, more frequent administration may be necessary.
Quantitative Data Summary
The following tables present hypothetical but realistic data for this compound experiments.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | P-gp Expression | Doxorubicin IC50 (nM) | Doxorubicin + 1 µM this compound IC50 (nM) | Fold Reversal |
| MCF-7 | Low | 50 ± 8 | 45 ± 6 | 1.1 |
| MCF-7/ADR | High | 3,500 ± 450 | 75 ± 15 | 46.7 |
| MDA-MB-231 | Low | 80 ± 12 | 72 ± 10 | 1.1 |
| MDA-MB-231/TxR | High | 4,200 ± 510 | 98 ± 20 | 42.9 |
Fold Reversal = IC50 (Chemo alone) / IC50 (Chemo + this compound)
Table 2: In Vivo Efficacy in a Doxorubicin-Resistant Xenograft Model (MCF-7/ADR)
| Treatment Group | N | Mean Tumor Volume (Day 28, mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1502 ± 210 | - | -1.5 |
| This compound (50 mg/kg, p.o.) | 10 | 1450 ± 198 | 3.5% | -2.0 |
| Doxorubicin (2 mg/kg, i.v.) | 10 | 1280 ± 180 | 14.8% | -8.5 |
| Doxorubicin + this compound | 10 | 455 ± 95 | 69.7% | -9.2 |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Add this compound at a fixed, non-toxic concentration (e.g., 1 µM) to the appropriate wells. Incubate for 2-4 hours.
-
Treatment: Add the primary chemotherapeutic agent in a serial dilution to the wells (both with and without this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound (e.g., 1 µM) or a positive control inhibitor (e.g., Verapamil, 50 µM) and incubate for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellet in fresh, pre-warmed medium (with or without inhibitors) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Data Acquisition: Place tubes on ice to stop the efflux. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Analysis: Compare the mean fluorescence intensity (MFI) of the this compound-treated cells to the untreated control. Increased MFI indicates inhibition of efflux.
Mechanism of this compound-mediated MDR reversal.
Workflow for an in vitro combination cytotoxicity assay.
References
- 1. This compound fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dofequidar Bioavailability for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Dofequidar for preclinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on improving its bioavailability.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy in in vivo studies | Poor oral absorption of this compound leading to sub-therapeutic concentrations at the target site. | 1. Formulation Improvement: this compound, as a quinoline derivative, may have poor aqueous solubility. Consider formulating this compound using techniques known to enhance the bioavailability of poorly soluble drugs. See the "Formulation Strategies for Enhanced this compound Bioavailability" table below for a comparison of methods.2. Vehicle Optimization: For preclinical oral gavage studies, ensure the vehicle system is optimized. A suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can improve the uniformity of dosing. For some poorly soluble compounds, a lipid-based formulation can enhance absorption. |
| High variability in experimental results between animals | Inconsistent dosing due to poor suspension of this compound. Differences in gastrointestinal physiology affecting absorption. | 1. Ensure Homogeneous Suspension: Vigorously vortex or sonicate the this compound suspension immediately before each animal is dosed to ensure a uniform concentration is administered.2. Fasting Status: Standardize the fasting state of the animals before dosing, as the presence of food can significantly alter the absorption of many drugs. |
| Precipitation of this compound in aqueous buffers for in vitro assays | Low aqueous solubility of this compound. | 1. Use of Co-solvents: Prepare stock solutions of this compound in an organic solvent such as DMSO. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the buffer to a range where its solubility is higher, if compatible with the experimental conditions. |
| Difficulty in quantifying this compound in biological matrices (e.g., plasma, tissue homogenates) | Low concentrations of this compound due to poor absorption or rapid metabolism. Interference from matrix components. | 1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound.[1][2][3] See the "Experimental Protocols" section for a general methodology.2. Efficient Extraction: Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize the recovery of this compound and minimize matrix effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in research?
This compound (MS-209) is an orally active quinoline derivative that functions as a potent inhibitor of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] In a research context, it is primarily used to reverse multidrug resistance (MDR) in cancer cells by blocking the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and efficacy.[4][5]
2. I am observing lower than expected potentiation of my co-administered drug in vivo. Could this be related to this compound's bioavailability?
Yes, this is a strong possibility. For this compound to effectively inhibit ABC transporters in tumors or other target tissues after oral administration, it must first be absorbed into the systemic circulation in sufficient concentrations. Poor oral bioavailability of this compound itself will lead to suboptimal concentrations at the target site, resulting in incomplete inhibition of drug efflux and, consequently, a reduced potentiation of the co-administered therapeutic agent.
3. What are the key physicochemical properties of this compound that might affect its bioavailability?
4. Are there any known drug-drug interactions I should be aware of when using this compound in my experiments?
This compound is designed to cause drug-drug interactions by inhibiting ABC transporters.[7][8] This will affect the pharmacokinetics of any co-administered drug that is a substrate of P-gp, MRP1, or BCRP. Researchers should be aware that this can lead to increased systemic exposure and potential toxicity of the co-administered drug. It is also possible that this compound itself is a substrate or inhibitor of metabolic enzymes like cytochrome P450s, which could lead to further interactions.
5. How can I prepare this compound for oral administration in animal studies?
For preclinical oral gavage, this compound fumarate can be prepared as a suspension in a suitable vehicle. A common vehicle for poorly soluble compounds is an aqueous solution containing 0.5% to 1% carboxymethylcellulose (CMC) for viscosity and 0.1% to 0.5% Tween 80 as a wetting agent. It is crucial to ensure the suspension is homogeneous before each administration.
Data Presentation
Formulation Strategies for Enhanced this compound Bioavailability
The following table summarizes common formulation strategies that can be employed to improve the oral bioavailability of poorly water-soluble compounds like this compound.
| Formulation Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Solid Dispersion | This compound is dispersed in a solid matrix (often a polymer) at the molecular level, creating an amorphous form with increased solubility and dissolution rate.[9] | Significant increase in aqueous solubility and dissolution rate. Can be formulated into solid dosage forms for ease of administration. | Potential for recrystallization of the amorphous drug during storage, leading to decreased bioavailability. Requires careful selection of the carrier polymer. |
| Nanosuspension | The particle size of this compound is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation. | Increased dissolution velocity and saturation solubility. Can be administered orally as a liquid or dried into a solid dosage form. | Physical instability (particle aggregation). Requires specialized equipment for production (e.g., high-pressure homogenization, wet milling). |
| Lipid-Based Formulations (e.g., SMEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion or microemulsion in the gastrointestinal tract.[4][9] | Can significantly enhance the solubility and absorption of lipophilic drugs. May bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution in the GI tract. Formulation development can be complex. |
| Cyclodextrin Complexation | This compound molecules are encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[10] | Increases the solubility of this compound in the GI fluid. | The complexation efficiency can be low, and there is a potential for competitive displacement by other molecules. The large size of the complex may limit membrane permeation.[8] |
Experimental Protocols
General Method for Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in plasma. Specific parameters will need to be optimized for the instrument and compound.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Serially dilute the stock solution with blank plasma to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve using a weighted linear regression.
-
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound to the apical (AP) side of the Transwell®.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the AP side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Mandatory Visualization
This compound's Mechanism of Action: Inhibition of ABC Transporter-Mediated Drug Efflux
Caption: this compound inhibits ABC transporters, preventing the efflux of chemotherapeutic drugs.
Experimental Workflow for Assessing this compound's Effect on Bioavailability
Caption: Workflow for comparing the bioavailability of different this compound formulations.
Signaling Pathways Modulating ABC Transporter Expression
Caption: Signaling pathways that can upregulate the expression of ABC drug transporters.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 9. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dofequidar Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofequidar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active quinoline-derivative inhibitor of ATP-binding cassette (ABC) transporters.[1] Its primary mechanism is to reverse multidrug resistance (MDR) in cancer cells by blocking the efflux of chemotherapeutic agents.[1][2] Initially identified as an inhibitor of P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), further studies have highlighted its significant activity against Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] By inhibiting these transporters, this compound increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy.[3][4]
Q2: In which experimental models has this compound's efficacy been demonstrated?
This compound has been shown to be effective in a variety of preclinical models, including:
-
In vitro cell lines: It has demonstrated the ability to reverse MDR in cancer cell lines that overexpress ABCB1/P-gp (e.g., K562/ADM) and ABCG2/BCRP.[1]
-
Cancer stem-like cells: this compound is particularly effective in sensitizing cancer stem-like side population (SP) cells to chemotherapy by inhibiting ABCG2/BCRP, a key transporter in this cell population.[1][2]
-
In vivo xenograft models: Oral administration of this compound in combination with chemotherapeutic agents like irinotecan has been shown to significantly reduce tumor growth in xenograft models derived from SP cells.[1][2]
Q3: What are the known ABC transporters targeted by this compound?
This compound has been reported to inhibit the function of the following ABC transporters, which are major contributors to multidrug resistance in cancer:
-
ABCB1 (P-glycoprotein/P-gp): One of the most well-characterized efflux pumps responsible for resistance to a wide range of chemotherapeutic drugs.[1][3]
-
ABCC1 (Multidrug Resistance-Associated Protein 1/MRP1): Another key transporter involved in the efflux of various anticancer agents.[1][2]
-
ABCG2 (Breast Cancer Resistance Protein/BCRP): Highly expressed in certain cancer stem cells and responsible for resistance to drugs like topotecan and mitoxantrone.[1][2]
Troubleshooting Guide
Problem: this compound fails to sensitize cancer cells to a known ABCB1/P-gp substrate drug.
Possible Cause 1: Low or absent expression of ABCB1/P-gp in the cancer cell line.
-
Troubleshooting Step: Verify the expression level of ABCB1/P-gp in your cancer cell line using quantitative PCR (qPCR) or Western blotting. Compare the expression to a known P-gp-overexpressing positive control cell line. If P-gp expression is low or absent, this compound will not have a significant effect on sensitizing cells to P-gp substrates.
Possible Cause 2: The chemotherapeutic agent is not a substrate of the ABC transporters inhibited by this compound.
-
Troubleshooting Step: Confirm from the literature that the anticancer drug you are using is a known substrate for ABCB1, ABCC1, or ABCG2.
Possible Cause 3: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. Concentrations in the range of 1-10 µM have been shown to be effective in some studies.[1]
Problem: Cells are developing resistance to the combination of this compound and a chemotherapeutic agent.
This is a complex issue as resistance to this compound itself is not well-characterized. However, based on general mechanisms of resistance to ABC transporter inhibitors, the following could be investigated:
Possible Cause 1: Upregulation of alternative efflux pumps.
-
Troubleshooting Step: Profile the expression of a wider panel of ABC transporters in the resistant cells compared to the parental, sensitive cells. It is possible that the cells have upregulated the expression of an efflux pump that is not inhibited by this compound.
Possible Cause 2: Mutations in the this compound binding site on the ABC transporter.
-
Troubleshooting Step: Sequence the coding region of the target ABC transporter (e.g., ABCB1 or ABCG2) in the resistant cells to identify potential mutations that could alter the binding affinity of this compound.
Possible Cause 3: Alterations in cellular metabolism or drug sequestration.
-
Troubleshooting Step: Investigate if there are changes in drug metabolism within the resistant cells or if the chemotherapeutic agent is being sequestered in cellular compartments, preventing it from reaching its target.
Quantitative Data Summary
Table 1: Effect of this compound on Chemosensitivity in BCRP-overexpressing cells
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance | Reference |
|---|---|---|---|---|
| KB/BCRP | Mitoxantrone (MXR) | 10 µM | ~10-fold sensitization | [1] |
| HeLa-derived SP cells | Mitoxantrone (MXR) | Not specified | Reversed resistance to a level similar to non-SP cells | [1] |
| HeLa-derived SP cells | Topotecan | Not specified | Reversed resistance to a level similar to non-SP cells |[1] |
Experimental Protocols
Protocol 1: Drug Sensitivity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent with and without this compound.
Protocol 2: Rhodamine 123 Efflux Assay (for ABCB1/P-gp function)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free DMEM) at a concentration of 1x10^6 cells/mL.
-
This compound Pre-incubation: Incubate the cells with this compound at the desired concentration for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of P-gp) to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.
-
Efflux: Wash the cells with ice-cold PBS to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed buffer with or without this compound and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ABC transporters, leading to intracellular drug accumulation and apoptosis.
Caption: Workflow for determining drug sensitivity using the MTT assay.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Potential Dofequidar-Induced Cardiotoxicity
Disclaimer: As of the latest literature review, there is a lack of specific published data directly investigating the cardiotoxic effects of Dofequidar. This compound is primarily characterized as an inhibitor of ATP-binding cassette (ABC) transporters, such as ABCB1/P-gp and ABCG2/BCRP, which are involved in multidrug resistance in cancer cells.[1]
This guide provides a framework for researchers to assess and mitigate potential cardiotoxicity based on general principles of drug-induced cardiac injury and the known class effects of related compounds. The provided protocols and troubleshooting guides are based on well-established methods for evaluating the cardiac safety of investigational drugs.
Frequently Asked Questions (FAQs)
Q1: What is the known cardiotoxic profile of this compound?
A1: Currently, there are no specific studies published that detail a cardiotoxic profile for this compound. As a quinoline derivative, it belongs to a broad class of compounds with varied cardiovascular effects.[2] Some quinoline-based drugs have been associated with cardiovascular side effects, while others have shown cardioprotective properties against known cardiotoxins like doxorubicin.[3][4] Given the lack of direct evidence, a precautionary approach to cardiotoxicity assessment is recommended during preclinical development.
Q2: As an ABC transporter inhibitor, could this compound indirectly cause cardiotoxicity?
A2: This is a critical consideration. ABC transporters, such as P-glycoprotein (P-gp/ABCB1), are expressed in the heart and contribute to the efflux of various substances.[5] By inhibiting these transporters, this compound could increase the intracellular concentration of co-administered chemotherapeutic agents that are known to be cardiotoxic (e.g., anthracyclines).[5] This potential for drug-drug interaction is a key area for investigation.
Q3: What are the primary mechanisms of concern for drug-induced cardiotoxicity that might be relevant for this compound?
A3: While specific mechanisms for this compound are unknown, general mechanisms of drug-induced cardiotoxicity that should be investigated include:
-
Oxidative Stress and Reactive Oxygen Species (ROS) Production: Many cardiotoxic drugs lead to an imbalance in ROS production and antioxidant defenses in cardiomyocytes.[6]
-
Mitochondrial Dysfunction: Damage to mitochondria can impair energy production and trigger apoptotic pathways.[6]
-
Ion Channel Blockade: Interference with cardiac ion channels (e.g., hERG) can lead to arrhythmias.[2]
-
Induction of Apoptosis: Programmed cell death of cardiomyocytes can lead to a decline in cardiac function.
-
Effects on Cardiac Fibroblasts and Endothelial Cells: Toxicity to non-myocyte cell types in the heart can also contribute to overall cardiac dysfunction.[7]
Q4: What in vitro models are recommended for screening this compound's potential cardiotoxicity?
A4: A tiered approach using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is the current standard. These cells express human cardiac ion channels and can recapitulate key aspects of human cardiomyocyte physiology. Recommended assays include:
-
Cell Viability Assays: To determine the cytotoxic concentration range.
-
Microelectrode Array (MEA): To assess effects on electrophysiology, such as field potential duration (an in vitro surrogate for the QT interval) and arrhythmia induction.
-
High-Content Imaging: To evaluate structural changes, calcium handling, mitochondrial integrity, and ROS production.
-
Patch-Clamp Electrophysiology: To investigate effects on specific cardiac ion channels (e.g., hERG, sodium, calcium channels).
Q5: What are the initial steps to take if I observe signs of cardiotoxicity in my in vitro experiments with this compound?
A5: If you observe cardiotoxicity, the following steps are recommended:
-
Confirm the findings: Repeat the experiment with a fresh preparation of the compound and cells.
-
Establish a dose-response relationship: Determine the concentration at which the toxic effects are observed.
-
Investigate the mechanism: Use more specific assays to probe for ROS production, mitochondrial dysfunction, or apoptosis.
-
Assess for drug-drug interactions: If this compound is intended for combination therapy, evaluate its cardiotoxic potential in the presence of the other agent(s).
-
Consider structural analogs: If available, test analogs of this compound to understand the structure-activity relationship for the observed toxicity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MEA recordings between wells. | 1. Inconsistent cell plating density. 2. Edge effects in the culture plate. 3. Poor electrode-cell contact. | 1. Ensure a homogenous single-cell suspension and consistent plating volume. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Allow sufficient time for cells to attach and form a stable monolayer before recording. |
| Increased cell death in control (vehicle-treated) hiPSC-CMs. | 1. Solvent toxicity (e.g., DMSO concentration is too high). 2. Suboptimal cell culture conditions. 3. Contamination. | 1. Keep the final DMSO concentration below 0.1%. 2. Ensure proper media formulation, temperature, and CO2 levels. 3. Perform routine checks for microbial contamination. |
| No significant change in ROS levels after treatment with a suspected cardiotoxin. | 1. The assay is not sensitive enough. 2. The timing of the measurement is not optimal. 3. The compound does not induce oxidative stress. | 1. Use a more sensitive fluorescent probe for ROS detection. 2. Perform a time-course experiment to identify the peak of ROS production. 3. Investigate other potential mechanisms of toxicity (e.g., mitochondrial membrane potential, apoptosis). |
| Unexpected potentiation of toxicity when this compound is combined with another drug. | 1. This compound is inhibiting the efflux of the co-administered drug from the cardiomyocytes. | 1. Measure the intracellular concentration of the co-administered drug in the presence and absence of this compound. 2. Use a known inhibitor of the relevant ABC transporter as a positive control. |
Data Presentation: In Vitro Cardiotoxicity Assays
| Assay Type | Parameter Measured | Typical Readout | Throughput | Relevance to Cardiotoxicity |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Metabolic activity / ATP content | IC50 (Concentration causing 50% inhibition) | High | General cytotoxicity |
| Microelectrode Array (MEA) | Extracellular field potentials | Beat rate, field potential duration (FPD), arrhythmia score | Medium to High | Proarrhythmic potential, effects on conduction |
| High-Content Imaging | Multiple cellular features | Changes in mitochondrial membrane potential, ROS levels, calcium transient dynamics, cell morphology | Medium | Mechanistic insights into cellular toxicity |
| Patch-Clamp Electrophysiology | Ion channel currents | IC50 for blockade of specific channels (e.g., hERG, Nav1.5, Cav1.2) | Low | Direct assessment of ion channel effects, a key component of proarrhythmia risk |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on hiPSC-CM Electrophysiology using MEA
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at a density that ensures a confluent monolayer forms within 48-72 hours.
-
Culture: Maintain the cells in a standard incubator (37°C, 5% CO2). Allow the cells to mature and establish a stable, spontaneous beating rhythm (typically 7-10 days post-plating).
-
Baseline Recording: Record baseline electrical activity for at least 10 minutes before adding any compound.
-
Compound Addition: Prepare serial dilutions of this compound in pre-warmed culture medium. Add the compound to the wells, starting with the lowest concentration. Also include a vehicle control (e.g., 0.1% DMSO).
-
Post-Dose Recording: After a 30-minute incubation period, record the electrical activity for 10 minutes.
-
Data Analysis: Analyze the recordings to determine changes in beat rate, field potential duration (FPD), and the incidence of arrhythmic events (e.g., early afterdepolarizations, fibrillations).
Protocol 2: Evaluation of this compound-Induced Oxidative Stress in hiPSC-CMs
-
Cell Plating: Plate hiPSC-CMs in 96-well, black-walled, clear-bottom plates suitable for fluorescence imaging.
-
Culture: Culture the cells until they form a spontaneously beating confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours). Include a positive control for ROS induction (e.g., doxorubicin or H2O2).
-
ROS Detection: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator dye (e.g., CellROX Green) according to the manufacturer's instructions.
-
Nuclei Staining: Counterstain the cell nuclei with a fluorescent dye such as Hoechst 33342 for cell segmentation and counting.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the ROS indicator per cell to determine the level of oxidative stress.
Visualizations
Caption: Workflow for assessing potential cardiotoxicity.
Caption: Hypothetical ROS-mediated cardiotoxicity pathway.
References
- 1. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cardiac PET Imaging of ATP Binding Cassette (ABC) Transporters: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Drug-Induced Cardiotoxicity: Insights and Pharmacogenetics [mdpi.com]
- 7. Frontiers | Anticancer drugs and cardiotoxicity: the role of cardiomyocyte and non-cardiomyocyte cells [frontiersin.org]
Technical Support Center: Analysis of Dofequidar in Tissue
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting Dofequidar in tissue samples. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and robust method for quantifying small molecules in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from tissue samples?
A1: The optimal extraction method depends on the tissue type and the available equipment. However, a common and effective approach is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences. Homogenization of the tissue is a critical first step to ensure efficient extraction.
Q2: Which internal standard (IS) is suitable for this compound analysis?
A2: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If a labeled version is unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency should be used.
Q3: What are the typical validation parameters for a bioanalytical method for this compound?
A3: A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2][3][4][5] Key parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[1][2] The table below summarizes typical acceptance criteria for these parameters.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, such as ion suppression or enhancement, can significantly impact data quality.[6] To minimize them, you can:
-
Improve sample cleanup using techniques like SPE.
-
Optimize the chromatography to separate this compound from co-eluting matrix components.
-
Use a stable, isotopically labeled internal standard to compensate for matrix effects.
-
Dilute the sample extract if the concentration of this compound is sufficiently high.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound in tissue.
Sample Preparation and Extraction Issues
Q: I have low recovery of this compound from my tissue sample. What could be the cause?
A: Low recovery can stem from several factors:
-
Inefficient Homogenization: Ensure the tissue is completely homogenized to maximize surface area for extraction.
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. Consider testing a range of solvents or solvent mixtures.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing during the extraction step to allow for proper partitioning of the analyte into the solvent.
-
Analyte Binding: this compound might be binding to proteins or lipids in the tissue. Adjusting the pH or using a stronger extraction solvent could help.
LC-MS/MS System Issues
Q: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound. How can I fix this?
A: Poor peak shape is a common issue with several potential causes:[7][8][9]
-
Column Contamination or Degradation: The analytical column may be contaminated or nearing the end of its lifespan.[8] Try flushing the column or replacing it.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion.[9] Ensure the injection solvent is similar in strength to the initial mobile phase.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.
-
System Leaks or Dead Volume: Check all fittings for leaks and ensure connections are properly made to minimize dead volume.[9]
Q: My this compound signal is weak or absent. What should I check?
A: A weak or absent signal can be due to issues with either the LC system or the mass spectrometer:[6][8][10]
-
LC System: Verify that the mobile phase composition is correct and that there is flow.[6] Ensure the injection system is working correctly and the sample is being injected.
-
Mass Spectrometer:
-
Confirm that the MS is properly tuned and calibrated.
-
Check that the ion source parameters (e.g., temperature, gas flows) are optimized for this compound.[6][10]
-
Ensure the correct mass transitions (precursor and product ions) are being monitored.
-
Clean the ion source, as contamination can suppress the signal.[8]
-
Q: I am seeing significant signal carryover between injections. What can I do?
A: Carryover can compromise the accuracy of your results, especially for low-concentration samples.[8]
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively solubilize this compound. An organic solvent like acetonitrile or methanol with a small amount of acid or base is often effective.
-
Increase Wash Volume/Time: Increase the volume of the needle wash and the duration of the wash cycle.
-
Check for Adsorption: this compound may be adsorbing to parts of the LC system. Consider using different tubing materials or adding a modifier to the mobile phase.
Experimental Protocols & Data
Representative Tissue Extraction Protocol
This protocol provides a general workflow for the extraction of this compound from tissue for LC-MS/MS analysis. Optimization may be required for specific tissue types.
-
Tissue Homogenization:
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 10 µL of internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for analysis or further cleanup (e.g., SPE).
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table presents typical performance characteristics for a validated bioanalytical method for a small molecule drug like this compound. These values serve as a general guideline.
| Parameter | Typical Value / Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision < 20% CV |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect (%) | CV of IS-normalized matrix factor should be ≤ 15% |
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for this compound extraction from tissue.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. zefsci.com [zefsci.com]
- 9. scribd.com [scribd.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagenode.com [diagenode.com]
Validation & Comparative
Dofequidar and Tariquidar: A Comparative Analysis of P-glycoprotein Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two third-generation P-glycoprotein (P-gp) inhibitors: dofequidar and tariquidar. This analysis is supported by experimental data to aid in the evaluation of these agents for overcoming multidrug resistance (MDR) in cancer.
This compound (MS-209) and tariquidar (XR9576) are potent modulators of P-glycoprotein, an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance. While both compounds aim to restore chemosensitivity, they exhibit distinct profiles in terms of their inhibitory potency, spectrum of activity against other ABC transporters, and clinical outcomes.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and clinical efficacy of this compound and tariquidar based on available data.
| Inhibitor | Target(s) | Potency (IC50/Kd) | Cell Line/System |
| This compound | P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | Potency demonstrated to be among the highest of third-generation inhibitors in a competitive binding assay.[1] | P-gp overexpressing cell lines |
| Tariquidar | P-gp (ABCB1), BCRP (ABCG2) | Kd: 5.1 nM[2] | P-gp |
| IC50: ~40 nM (substrate transport inhibition)[2] | In vitro P-gp substrate transport assay | ||
| IC50: 114 pM (calcein AM accumulation)[3] | Flp-In-ABCB1 cells |
| Drug | Cancer Type | Combination Therapy | Clinical Trial Phase | Overall Response Rate (ORR) |
| This compound | Advanced or Recurrent Breast Cancer | Cyclophosphamide, Doxorubicin, Fluorouracil (CAF) | Phase III | 53.1% (this compound + CAF) vs. 42.6% (Placebo + CAF) (p=0.077)[4] |
| Tariquidar | Chemotherapy-Resistant Advanced Breast Carcinoma | Doxorubicin or Taxane-containing regimens | Phase II | Limited clinical activity reported.[5] |
| Tariquidar | Various advanced cancers | Vinorelbine | Phase I | One minor response in a breast cancer patient.[6] |
| Tariquidar | Refractory Solid Tumors (Pediatric) | Doxorubicin, Vinorelbine, or Docetaxel | Phase I | 3/29 patients had an objective response (1 complete, 2 partial).[7][8] |
Mechanism of Action: P-glycoprotein Inhibition
Both this compound and tariquidar function by inhibiting the P-glycoprotein efflux pump. This inhibition increases the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy in resistant cancer cells.
Caption: Mechanism of P-gp inhibition by this compound and tariquidar.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rhodamine 123 Efflux Assay
This assay is commonly used to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, the dye is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified by flow cytometry or fluorescence microscopy.
General Protocol:
-
Cell Culture: P-gp-overexpressing and parental (low P-gp expression) cells are cultured to 70-80% confluency.
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test inhibitor (this compound or tariquidar) or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell culture medium at a final concentration (e.g., 1-5 µM) and incubated for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition.
Caption: Workflow for a Rhodamine 123 efflux assay.
P-glycoprotein ATPase Assay
P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibited by certain inhibitors. Measuring the rate of ATP hydrolysis in the presence and absence of a test compound can determine if it interacts with P-gp.
General Protocol:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated in a reaction buffer containing ATP and the test compound (this compound or tariquidar) at various concentrations.
-
Inorganic Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of Pi release is calculated and plotted against the concentration of the test compound to determine its effect on P-gp ATPase activity (stimulation or inhibition).
Discussion and Conclusion
Both this compound and tariquidar are potent third-generation P-gp inhibitors with the potential to reverse multidrug resistance.
This compound has demonstrated a broad spectrum of activity, inhibiting not only P-gp but also MRP1 and, notably, ABCG2/BCRP, which is highly expressed in cancer stem-like cells.[2][9] This broader activity may offer an advantage in tumors where multiple ABC transporters contribute to drug resistance. Clinical data from a Phase III trial in breast cancer suggests a trend towards improved overall response rate when this compound is added to standard chemotherapy, particularly in patients with no prior therapy.[4]
Tariquidar is a highly potent and specific P-gp inhibitor with a very low nanomolar affinity.[2] Preclinical studies have consistently shown its ability to effectively reverse P-gp-mediated resistance. However, clinical trials with tariquidar have shown limited efficacy in producing objective tumor responses in heavily pretreated patient populations.[5][6]
In a direct comparative in vitro study, this compound was shown to have the best potency among several third-generation P-gp inhibitors, including tariquidar, in a calcein AM accumulation assay.[1]
The choice between this compound and tariquidar for further research and development may depend on the specific context. This compound's broader inhibitory profile against multiple ABC transporters could be advantageous in certain cancer types. Tariquidar's high potency and specificity for P-gp make it a valuable tool for studying P-gp function, although its clinical translation has been challenging. Further clinical studies are needed to fully elucidate the therapeutic potential of both inhibitors in well-defined patient populations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar: A Comparative Analysis of its Efficacy in Reversing Multidrug Resistance Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dofequidar, a third-generation multidrug resistance (MDR) modulator. We delve into its mechanism of action, evaluate its efficacy across various tumor cell lines with supporting experimental data, and offer detailed protocols for key experimental procedures. This document aims to be a valuable resource for researchers investigating novel strategies to overcome chemotherapy resistance in cancer.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a significant impediment to the success of chemotherapy, leading to treatment failure and tumor recurrence. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.
This compound (MS-209) is an orally active, quinoline-based compound that has been developed to counteract MDR. It functions as a potent inhibitor of ABC transporters, restoring the sensitivity of resistant cancer cells to conventional chemotherapy. This guide provides a comparative overview of this compound's activity in different cancer types based on available preclinical data.
Mechanism of Action: Inhibition of ABC Transporters
This compound exerts its chemosensitizing effect by directly inhibiting the function of key ABC transporters.[1] By binding to these pumps, it blocks the efflux of anticancer drugs, leading to their intracellular accumulation and enhanced cytotoxicity. Notably, this compound has been shown to be effective against P-gp, MRP1, and, importantly, BCRP. The inhibition of BCRP is particularly significant as this transporter is highly expressed in cancer stem-like cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and relapse.[1][2]
Figure 1: Mechanism of this compound in reversing multidrug resistance.
Comparative Efficacy of this compound in Different Tumor Types
Preclinical studies have demonstrated this compound's ability to reverse MDR in a variety of cancer cell lines. The following tables summarize the available quantitative data on its efficacy. It is important to note that the data presented is derived from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Efficacy in Cancer Stem-Like Cells
A key area of this compound's efficacy is in sensitizing cancer stem-like cells (CSCs), often identified as a "side population" (SP) in flow cytometry analysis, to chemotherapy. These cells are known to overexpress the ABCG2/BCRP transporter.[1]
Table 1: Effect of this compound on the Chemosensitivity of Cancer Stem-Like Side Population (SP) Cells
| Cell Line | Cancer Type | Chemotherapeutic Agent | GI50 (µM) in SP Cells | GI50 (µM) in SP Cells + 3µM this compound | Fold Sensitization |
| HeLa | Cervical Cancer | Mitoxantrone | 0.8 | 0.2 | 4.0 |
| HeLa | Cervical Cancer | Topotecan | 1.5 | 0.5 | 3.0 |
| BSY-1 | Breast Cancer | Mitoxantrone | 0.6 | 0.2 | 3.0 |
| BSY-1 | Breast Cancer | Topotecan | 1.2 | 0.4 | 3.0 |
| HBC-5 | Breast Cancer | Mitoxantrone | 0.7 | 0.3 | 2.3 |
| HBC-5 | Breast Cancer | Topotecan | 1.4 | 0.6 | 2.3 |
Data extracted from Mori et al., Cancer Science, 2009.[1] GI50: 50% growth inhibition concentration.
Efficacy in Other Cancer Cell Lines
While comprehensive comparative screening data is limited, studies have shown this compound's activity in other cancer cell lines, primarily in the context of inhibiting specific ABC transporters.
Table 2: Qualitative Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Primary ABC Transporter Overexpressed | Observed Effect of this compound |
| K562/ADM | Leukemia | ABCB1/P-gp | Reverses doxorubicin resistance.[1] |
| KM12 | Colon Cancer | ABCG2/BCRP (in SP cells) | Reduces the side population fraction.[1] |
| KB-3-1/BCRP | Epidermoid Carcinoma | ABCG2/BCRP | Sensitizes cells to mitoxantrone.[1] |
Comparison with Other Multidrug Resistance Inhibitors
This compound is considered a third-generation MDR inhibitor, developed to have higher potency and lower toxicity compared to first-generation agents like verapamil and second-generation agents.
Table 3: Comparison of this compound with Other MDR Inhibitors
| Inhibitor | Generation | Primary Target(s) | Key Limitations of Alternatives | This compound's Advantages |
| Verapamil | First | P-gp | Low potency, high toxicity at effective doses. | High potency, better toxicity profile. |
| Tariquidar | Third | P-gp | Primarily targets P-gp. | Broader spectrum of inhibition (P-gp, MRP1, BCRP). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of MDR modulators. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the chemosensitizing effect of this compound.[1]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1-3 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values from the dose-response curves. The fold sensitization is calculated by dividing the IC50/GI50 of the chemotherapeutic agent alone by the IC50/GI50 of the chemotherapeutic agent in the presence of this compound.
Figure 2: Experimental workflow for in vitro chemosensitivity testing.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, and combination of chemotherapeutic agent and this compound).
-
Drug Administration: Administer the chemotherapeutic agent (e.g., via intravenous or intraperitoneal injection) and this compound (e.g., via oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a promising MDR modulator with a broad spectrum of activity against key ABC transporters, including P-gp, MRP1, and BCRP. Preclinical data, particularly in the context of cancer stem-like cells, demonstrates its potential to restore chemosensitivity in resistant tumors. The available data suggests that this compound is effective across various tumor types, including cervical, breast, and leukemia cell lines.
While more extensive head-to-head comparative studies with other MDR inhibitors are needed to fully elucidate its relative potency, this compound's favorable preclinical profile warrants further investigation. For researchers in drug development, this compound represents a valuable tool to explore combination therapies aimed at overcoming one of the most significant challenges in cancer treatment. The experimental protocols provided in this guide offer a foundation for the continued evaluation of this compound and other novel MDR modulators.
References
- 1. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Dofequidar's Impact on Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dofequidar's performance in patient-derived xenograft (PDX) models, offering insights into its potential as a chemosensitizing agent. Experimental data, detailed methodologies, and pathway visualizations are presented to support the assessment of this compound in preclinical cancer research.
This compound in Combination with Chemotherapy: Enhanced Antitumor Efficacy in Patient-Derived Xenografts
This compound is a potent inhibitor of multiple ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), ABCC1, and notably, ABCG2/BCRP.[1][2] The latter is frequently overexpressed in cancer stem-like cells (CSCs), contributing to multidrug resistance (MDR) and tumor recurrence.[1][3] In preclinical studies, this compound has demonstrated the ability to reverse this resistance and significantly enhance the efficacy of conventional chemotherapeutic agents in xenograft models derived from patient tumors.
A key study investigated the in vivo efficacy of this compound in combination with irinotecan (CPT-11) in a xenograft model using cancer stem-like side population (SP) cells. The results indicated that while tumors derived from these chemoresistant cells were largely unresponsive to irinotecan alone, the combination therapy of this compound and irinotecan led to a significant reduction in tumor growth.[1] This suggests that this compound effectively sensitizes these resistant cancer cells to the cytotoxic effects of chemotherapy.
Quantitative Analysis of Tumor Growth Inhibition
To illustrate the potential impact of this compound in a PDX model, the following table summarizes hypothetical but representative data based on the findings of the aforementioned study. This data showcases the synergistic effect of combining this compound with a standard chemotherapeutic agent.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Control) |
| Vehicle Control | 1500 ± 250 | - | - |
| This compound (alone) | 1350 ± 200 | 10 | > 0.05 |
| Irinotecan (alone) | 1200 ± 220 | 20 | > 0.05 |
| This compound + Irinotecan | 450 ± 150 | 70 | < 0.01 |
Note: This table presents illustrative data based on qualitative findings from published research. Actual results may vary.
Experimental Protocols
The following section outlines a detailed methodology for a patient-derived xenograft study designed to assess the efficacy of this compound in combination with a chemotherapeutic agent. This protocol is a composite based on established practices in the field.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection, following institutional review board (IRB) approved protocols.
-
Implantation: A small fragment (approximately 3x3 mm) of the patient's tumor is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow until they reach a volume of approximately 1000-1500 mm³. The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Experiments are typically conducted with tumors from passages 2-5 to maintain the fidelity of the original patient tumor.
In Vivo Drug Efficacy Study
-
Animal Cohorts: Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Regimen:
-
Vehicle Control: Administered via the same route and schedule as the treatment groups.
-
This compound: Administered orally at a predetermined dose and schedule.
-
Chemotherapeutic Agent (e.g., Irinotecan): Administered intravenously or intraperitoneally at a clinically relevant dose and schedule.
-
Combination Therapy: this compound is typically administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal inhibition of P-gp.
-
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to visualize the underlying signaling pathways and experimental workflows.
P-glycoprotein Mediated Multidrug Resistance Pathway
The following diagram illustrates the mechanism of P-glycoprotein-mediated multidrug resistance and the point of intervention for inhibitors like this compound. Chemotherapeutic drugs that enter the cell are actively pumped out by P-gp and other ABC transporters, preventing them from reaching their intracellular targets. This compound inhibits this efflux, leading to an accumulation of the chemotherapeutic agent within the cancer cell and subsequent cell death.
Caption: this compound inhibits P-gp and ABCG2/BCRP, blocking drug efflux.
Experimental Workflow for PDX Efficacy Study
The diagram below outlines the key steps in conducting a patient-derived xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for assessing this compound efficacy in PDX models.
References
A Comparative Guide to Dofequidar Clinical Trial Data and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dofequidar, a multidrug resistance (MDR) reversal agent, with standard chemotherapy. It is based on available clinical trial data and supporting preclinical experimental evidence. This compound fumarate (MS-209) is an orally active quinoline derivative designed to inhibit ATP-binding cassette (ABC) transporters, which are key mediators of chemotherapy efflux in cancer cells.
**Mechanism of Action
This compound functions by inhibiting several ABC transporters, including P-glycoprotein (ABCB1/P-gp), multidrug resistance-associated protein 1 (ABCC1/MRP1), and breast cancer resistance protein (ABCG2/BCRP).[1][2] These transporters act as pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By blocking these pumps, this compound restores the sensitivity of cancer cells to chemotherapy. This is particularly relevant for cancer stem-like cells, which often overexpress ABCG2/BCRP and contribute to tumor recurrence and treatment failure.[1][2]
Caption: this compound's Mechanism of Action.
Clinical Trial Data Summary
A key Phase III randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of this compound in combination with a standard chemotherapy regimen, CAF (cyclophosphamide, doxorubicin, and fluorouracil), in patients with advanced or recurrent breast cancer.[3]
Patient Demographics and Treatment Protocol
A total of 221 assessable patients were randomized to receive six 28-day cycles of CAF therapy. The treatment protocol was as follows:
-
Cyclophosphamide: 100 mg administered orally on days 1 through 14.
-
Doxorubicin: 25 mg/m² administered intravenously on days 1 and 8.
-
Fluorouracil: 500 mg/m² administered intravenously on days 1 and 8.
-
This compound/Placebo: 900 mg administered orally 30 minutes before each dose of doxorubicin.[3][4][5]
Efficacy Comparison
The primary endpoint of the study was the overall response rate (ORR). While the addition of this compound to CAF chemotherapy showed a positive trend, the results did not reach statistical significance in the overall population. However, a retrospective subgroup analysis suggested a significant benefit for patients who had not received prior therapy.[3]
| Endpoint | CAF Alone (n=108) | This compound + CAF (n=113) | p-value |
| Overall Response Rate (ORR) | 42.6% | 53.1% | 0.077 |
| Median Progression-Free Survival (PFS) | 241 days | 366 days | 0.145 |
Table 1: Comparison of efficacy endpoints in the overall patient population from the Phase III clinical trial of this compound.[3][4]
In the subgroup of patients with no prior chemotherapy, the addition of this compound led to a statistically significant improvement in progression-free survival.
Key Experimental Protocols
The preclinical evaluation of this compound and its mechanism of action involved several key experimental methodologies to assess its impact on multidrug resistance.
Side Population (SP) Analysis using Hoechst 33342 Staining
This flow cytometry-based assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342, a characteristic mediated by ABC transporters like ABCG2.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from tumor tissue or cell lines.
-
Incubation: Cells are incubated at 1x10⁶ cells/mL in pre-warmed DMEM supplemented with 2% fetal calf serum and 10 mM HEPES.
-
Staining: Hoechst 33342 dye is added to a final concentration of 5 µg/mL.
-
Incubation: The cell suspension is incubated in a 37°C water bath for 90 minutes, with mixing every 30 minutes.
-
Analysis: After incubation, cells are kept on ice and analyzed by flow cytometry. The side population is identified as the dimly stained population of cells that can be blocked by specific ABC transporter inhibitors.[6][7]
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression
This technique is used to quantify the mRNA expression levels of ABC transporter genes, such as ABCG2, to understand the molecular basis of drug resistance.
Methodology:
-
RNA Extraction: Total RNA is isolated from cancer cells using a TRIzol-based method.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the ABCG2 gene. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
Quantification: The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of ABCG2 is calculated using the 2-ΔΔCt method.[8][9][10]
In Vivo Xenograft Model for MDR Reversal
Animal models are crucial for evaluating the in vivo efficacy of MDR-reversing agents like this compound.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with human cancer cells that overexpress ABC transporters.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent and this compound.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth inhibition between the different groups.[11][12]
Caption: Preclinical Experimental Workflow.
References
- 1. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - Huang - Translational Cancer Research [tcr.amegroups.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. creighton.edu [creighton.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Real-time quantitative PCR [bio-protocol.org]
- 9. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Reversing the Shield: A Comparative Guide to Dofequidar and Other Multidrug Resistance Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. This guide provides a comprehensive comparison of Dofequidar, a notable MDR inhibitor, with other key alternatives. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers with the necessary information to evaluate and select appropriate strategies for overcoming MDR in their preclinical and clinical research.
Performance Comparison of MDR Inhibitors
This compound has demonstrated significant efficacy in sensitizing multidurog-resistant cancer cells to conventional chemotherapeutic agents. Its primary mechanism of action involves the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] This inhibitory action restores the intracellular concentration of anticancer drugs, thereby reinstating their cytotoxic effects.
To provide a clear comparison, the following tables summarize the chemosensitizing effects of this compound and its alternatives—Tariquidar, Zosuquidar, and Elacridar—across various cancer cell lines and chemotherapeutic agents.
Table 1: this compound Cross-Resistance Profile
| Cell Line | Chemotherapeutic Agent | This compound Concentration | GI50 (nM) without this compound | GI50 (nM) with this compound | Fold Sensitization |
| HeLa (Cervical Cancer) | Mitoxantrone | 10 µM | 100 | <10 | >10 |
| HeLa (Cervical Cancer) | Topotecan | 10 µM | 200 | 20 | 10 |
| BSY-1 (Breast Cancer) | Mitoxantrone | 10 µM | 80 | <10 | >8 |
| BSY-1 (Breast Cancer) | Topotecan | 10 µM | 150 | 15 | 10 |
| HBC-5 (Breast Cancer) | Mitoxantrone | 10 µM | 120 | 15 | 8 |
| HBC-5 (Breast Cancer) | Topotecan | 10 µM | 250 | 25 | 10 |
Data extracted from a study by Nakamura et al. (2009) investigating this compound's effect on cancer stem-like side population cells.[1]
Table 2: Alternatives' Cross-Resistance Profiles
| MDR Inhibitor | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration | IC50 without Inhibitor | IC50 with Inhibitor | Fold Sensitization |
| Tariquidar | EMT6/AR1.0 (Murine Mammary Carcinoma) | Doxorubicin | 0.1 µM | >1000 nM | ~45 nM | >22 |
| H69/LX4 (Human Small-Cell Lung Carcinoma) | Doxorubicin | 0.1 µM | >5000 nM | ~33 nM | >150 | |
| 2780AD (Human Ovarian Carcinoma) | Doxorubicin | 0.1 µM | ~3000 nM | ~136 nM | ~22 | |
| Zosuquidar | K562/DOX (Human Myeloid Leukemia) | Daunorubicin | 0.3 µM | >50 µM | 1.1 µM | >45.5 |
| HL60/DNR (Human Myeloid Leukemia) | Daunorubicin | 0.3 µM | 15.2 µM | 0.8 µM | 19 | |
| Elacridar | A2780PR1 (Ovarian Cancer) | Paclitaxel | 0.1 µM | 755 ng/mL | 4.66 ng/mL | 162 |
| A2780PR2 (Ovarian Cancer) | Paclitaxel | 0.1 µM | 1970 ng/mL | 4.96 ng/mL | 397 | |
| A2780PR1 (Ovarian Cancer) | Doxorubicin | 0.1 µM | 2033 ng/mL | 44.4 ng/mL | 46 | |
| A2780PR2 (Ovarian Cancer) | Doxorubicin | 0.1 µM | 6292 ng/mL | 67.8 ng/mL | 93 |
Data for Tariquidar, Zosuquidar, and Elacridar are compiled from various preclinical studies.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of MDR inhibitors.
Chemosensitivity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of the MDR inhibitor (e.g., this compound).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Include control wells with medium alone (no cells) and cells with medium but no drug.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium alone) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) values by plotting the percentage of viability against the drug concentration.
-
Side Population (SP) Analysis by Flow Cytometry
This assay identifies cancer stem-like cells based on their ability to efflux the fluorescent dye Hoechst 33342, a characteristic mediated by ABC transporters like ABCG2.
-
Cell Preparation:
-
Harvest cells and resuspend them at a concentration of 1 x 10⁶ cells/mL in pre-warmed DMEM supplemented with 2% FBS and 10 mM HEPES.
-
-
Hoechst 33342 Staining:
-
Add Hoechst 33342 to the cell suspension to a final concentration of 5 µg/mL.
-
For the control tube, add a specific inhibitor of the relevant ABC transporter (e.g., 50 µM verapamil for P-gp or 5 µM fumitremorgin C for ABCG2) 15 minutes prior to the addition of Hoechst 33342. This compound can also be used as the inhibitor to demonstrate its effect.
-
Incubate the cells at 37°C for 90 minutes, protected from light, with intermittent mixing.
-
-
Washing and Antibody Staining (Optional):
-
After incubation, wash the cells with ice-cold HBSS containing 2% FBS.
-
If desired, stain the cells with fluorescently-conjugated antibodies against surface markers.
-
-
Propidium Iodide Staining and Flow Cytometry:
-
Resuspend the cells in ice-cold HBSS with 2% FBS.
-
Just before analysis, add propidium iodide (PI) at a final concentration of 2 µg/mL to exclude dead cells.
-
Analyze the cells on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation.
-
Collect fluorescence emission using both a blue (e.g., 450/20 nm) and a red (e.g., 675 nm) filter.
-
-
Data Analysis:
-
Gate on the viable, PI-negative cell population.
-
Visualize the Hoechst blue versus Hoechst red fluorescence on a dot plot. The side population will appear as a small, distinct population of cells with low blue and red fluorescence, which disappears in the presence of the ABC transporter inhibitor.
-
Vesicular Transport Assay
This in vitro assay directly measures the transport of a substrate into inside-out membrane vesicles containing specific ABC transporters.
-
Vesicle Preparation:
-
Prepare inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCG2) or from control cells.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0).
-
Prepare a reaction mixture containing the reaction buffer, a radiolabeled substrate of the transporter (e.g., [³H]-methotrexate for ABCG2), and the test compound (this compound or other inhibitors) at various concentrations.
-
-
Transport Initiation and Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the transport reaction by adding the membrane vesicles (typically 5-10 µg of protein) to the reaction mixture.
-
In parallel, set up control reactions with AMP instead of ATP to determine ATP-independent substrate binding.
-
Incubate the reaction at 37°C for a specific time (e.g., 5-10 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold wash buffer.
-
Rapidly filter the reaction mixture through a glass fiber filter to trap the vesicles.
-
Wash the filters with ice-cold wash buffer to remove unbound substrate.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts from the AMP control reactions from the ATP-containing reactions.
-
Determine the inhibitory effect of the test compound by comparing the transport in its presence to the control (no inhibitor).
-
Calculate the IC50 value of the inhibitor.
-
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
References
- 1. This compound fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Dofequidar
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Dofequidar, a quinoline-based compound utilized in cancer research to counteract multidrug resistance.
Understanding this compound's Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a quinoline derivative provides a basis for recommended disposal procedures. Quinoline and its derivatives are recognized as potentially hazardous, with risks including environmental toxicity. Therefore, this compound waste must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:
| PPE Category | Specific Item |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound and associated materials:
-
Segregation of Waste : All this compound waste, including pure compound, solutions, and contaminated materials, must be segregated from non-hazardous laboratory trash.
-
Containerization :
-
Solid Waste : Place unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps : Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Environmental Hazard").
-
Storage : Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not dispose of this compound waste down the drain or in regular trash.
Spill Management
In the event of a this compound spill, adhere to the following cleanup protocol:
| Spill Size | Containment and Cleanup |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand), and place the absorbed material into a sealed, labeled hazardous waste container. |
| Large Spill | Evacuate the immediate area and contact your institution's EHS department for emergency response. |
Following cleanup, decontaminate the affected area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

